DB07268
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c18-16(24)13-6-1-2-7-14(13)21-15-8-9-19-17(22-15)20-11-4-3-5-12(23)10-11/h1-10,23H,(H2,18,24)(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPKKGUGRGRSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929007-72-7 | |
| Record name | DB-07268 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929007727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DB-07268 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU563H6ION | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DB07268
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB07268 is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase 1 (JNK1). This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its biochemical activity, its effects in cellular systems, and the underlying signaling pathways. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and drug development efforts.
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling pathway is implicated in a wide array of physiological and pathological processes, such as inflammation, apoptosis, and cell differentiation. Dysregulation of the JNK pathway has been linked to numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
There are three main JNK isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is predominantly found in the brain, heart, and testes. The development of selective JNK inhibitors is of significant interest for therapeutic intervention in these disease states. This compound has emerged as a potent and selective inhibitor of JNK1, making it a valuable tool for dissecting the specific roles of this isoform and a potential starting point for the development of novel therapeutics.
Biochemical Activity and Selectivity
This compound is a highly potent inhibitor of JNK1, exhibiting an IC50 value of 9 nM in a cell-free assay.[1][2] Its selectivity has been profiled against a panel of other kinases, demonstrating a significant preference for JNK1.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JNK1 |
| JNK1 | 9 | 1 |
| CHK1 | 820 | 91 |
| PLK | >630 | >70 |
| CK2 | >810 | >90 |
| PAK4 | 5500 | 611 |
| AKT1 | 15000 | 1667 |
| ERK2 | 25000 | 2778 |
Data compiled from multiple sources.[2][3] The selectivity data indicates that this compound is at least 70- to 90-fold more potent against JNK1 than CHK1, PLK, and CK2.[1][3]
Mechanism of Action: Inhibition of the JNK Signaling Pathway
This compound exerts its biological effects by directly inhibiting the kinase activity of JNK1. The JNK signaling cascade is a multi-tiered pathway that relays extracellular signals to intracellular targets, culminating in the phosphorylation of various transcription factors and other proteins.
The JNK Signaling Cascade
The JNK signaling pathway is initiated by a variety of extracellular stimuli that activate upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks or MKKKs). These MAP3Ks then phosphorylate and activate MAP2Ks (MKK4 and MKK7), which in turn dually phosphorylate JNKs on threonine and tyrosine residues within their activation loop, leading to their activation. Activated JNKs then phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun at Ser63 and Ser73, which enhances its transcriptional activity.
Caption: The JNK1 Signaling Pathway and the inhibitory action of this compound.
Cellular Effects of this compound
In cellular contexts, inhibition of JNK1 by this compound has been shown to have significant effects on downstream signaling and cellular fate. For instance, pretreatment with this compound can significantly reduce combination-induced cell death.[2] This is consistent with a reduction in apoptosis, as evidenced by a decrease in the activation of p53 and the pro-apoptotic protein Bim.[2] Furthermore, this compound has been observed to decrease levels of reactive oxygen species (ROS) in cells.[2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro JNK1 Kinase Inhibition Assay
The potency of this compound against JNK1 was determined in a cell-free enzymatic assay. While the specific protocol from the original publication by Liu et al. (2007) is the gold standard, a general protocol for a radioactive filter-binding assay is provided below.
Objective: To determine the IC50 of this compound against JNK1.
Materials:
-
Recombinant human JNK1 enzyme
-
GST-c-Jun (1-79) as substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
This compound stock solution (in DMSO)
-
96-well filter plates (e.g., Millipore MAPH)
-
Phosphoric acid (1%)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
In a 96-well plate, add the JNK1 enzyme, the GST-c-Jun substrate, and the diluted this compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: General workflow for a radioactive JNK1 kinase inhibition assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., HEK293)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the levels of intracellular ROS following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
2',7'-dichlorofluorescin diacetate (DCF-DA)
-
Phosphate-buffered saline (PBS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with this compound or a positive control (e.g., H₂O₂) for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCF-DA (e.g., 10 µM in PBS) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCF-DA.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Normalize the fluorescence intensity to the number of cells or protein concentration.
Conclusion
This compound is a potent and selective inhibitor of JNK1 that serves as a valuable pharmacological tool for investigating the roles of JNK1 in various cellular processes and disease models. Its mechanism of action is centered on the direct inhibition of JNK1 kinase activity, leading to the modulation of downstream signaling events, including the reduction of apoptosis and oxidative stress. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of JNK signaling. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to explore its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Kinetics and Interaction Studies for Human JNK1β1 and Substrates Activating Transcription Factor 2 (ATF2) and c-Jun N-terminal kinase (c-Jun) - PMC [pmc.ncbi.nlm.nih.gov]
DB07268: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB07268 is a potent and selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), a key signaling protein implicated in various inflammatory diseases, neurodegenerative disorders, and cancer. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of its mechanism of action and synthetic pathway.
Discovery and Mechanism of Action
This compound was identified as a potent JNK1 inhibitor through the screening of a 4-anilinopyrimidine library.[1] It belongs to a class of ATP-competitive inhibitors that target the kinase domain of JNK1.
Signaling Pathway
JNK1 is a member of the mitogen-activated protein kinase (MAPK) family. It is activated in response to various cellular stresses, such as inflammatory cytokines, UV radiation, and oxidative stress. Once activated, JNK1 phosphorylates a range of downstream substrates, including the transcription factor c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell proliferation. This compound exerts its effect by binding to the ATP-binding site of JNK1, thereby preventing the phosphorylation of its substrates.
In Vitro Inhibitory Activity
This compound is a highly potent inhibitor of JNK1 with a reported IC50 value of 9 nM.[2][3][4] Its selectivity has been profiled against a panel of other kinases, demonstrating significantly lower potency for related enzymes.
| Kinase Target | IC50 (µM) |
| JNK1 | 0.009 |
| CHK1 | 0.82 |
| PAK4 | 5.5 |
| AKT1 | 15 |
| ERK2 | 25 |
| Table 1: In vitro inhibitory activity of this compound against various kinases.[2] |
Synthesis of this compound
The synthesis of this compound, chemically known as 2-((2-((3-hydroxyphenyl)amino)pyrimidin-4-yl)amino)benzamide, involves a multi-step process. A plausible synthetic route based on the general synthesis of 4-anilinopyrimidines is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-chloro-N-(3-hydroxyphenyl)pyrimidin-4-amine (Intermediate 1)
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add 3-aminophenol (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired intermediate.
Step 2: Synthesis of 2-((2-((3-hydroxyphenyl)amino)pyrimidin-4-yl)amino)benzamide (this compound)
-
In a reaction vessel, combine 2-chloro-N-(3-hydroxyphenyl)pyrimidin-4-amine (1.0 eq), 2-aminobenzamide (1.1 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), and a ligand like Xantphos (0.1 eq).
-
Add a base, for example, cesium carbonate (Cs2CO3) (2.0 eq), and a solvent such as 1,4-dioxane.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C for 12-18 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography or recrystallization to obtain this compound.
Preclinical Evaluation
JNK1 Kinase Assay Protocol
The inhibitory activity of this compound against JNK1 can be determined using a variety of in vitro kinase assays. A representative protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is provided below.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
In a 384-well plate, add the JNK1 enzyme, a fluorescently labeled substrate (e.g., ATF2), and varying concentrations of this compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a set time (e.g., 90 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents, including a labeled antibody that specifically recognizes the phosphorylated substrate.
-
Incubate for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Clinical Trials
To date, there are no publicly disclosed clinical trials specifically for this compound. The development of JNK inhibitors has faced challenges, and further preclinical studies would be required to advance this compound into clinical evaluation.
Conclusion
This compound is a potent and selective JNK1 inhibitor with a well-defined mechanism of action. The synthetic route to this compound is accessible, and its in vitro activity is well-characterized. While it represents a valuable tool for preclinical research into the role of JNK1 in disease, further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile is necessary to determine its therapeutic potential.
References
An In-depth Technical Guide to 2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological evaluation of 2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide, a substituted aminopyrimidine identified as a potential protein kinase inhibitor.[1] This document is intended for researchers, scientists, and professionals in the field of drug development. It details the compound's molecular characteristics, outlines a general synthetic approach, and provides standardized protocols for assessing its biological activity. While specific quantitative data on the kinase inhibition profile and cellular effects of this particular compound are not extensively available in the public domain, this guide offers the established methodologies for its characterization.
Compound Structure and Properties
2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide is an organic compound belonging to the benzamide and aminopyrimidine classes.[1] Its structure is characterized by a central pyrimidine ring substituted at the 2- and 4-positions with 3-hydroxyanilino and 2-benzamido groups, respectively.
Table 1: Chemical and Physical Properties [1]
| Property | Value |
| IUPAC Name | 2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide |
| Molecular Formula | C₁₇H₁₅N₅O₂ |
| Molecular Weight | 321.33 g/mol |
| CAS Number | 929007-72-7 |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O |
| InChI Key | QHPKKGUGRGRSGA-UHFFFAOYSA-N |
Synthesis Methodology
The synthesis of 2,4-disubstituted pyrimidine derivatives such as the title compound typically proceeds through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a dihalopyrimidine. A general and adaptable protocol is provided below.
Experimental Protocol: Synthesis of 2,4-Disubstituted Pyrimidines
This protocol outlines a common method for synthesizing 2,4-diaminopyrimidine derivatives.
Materials:
-
2,4-dichloropyrimidine
-
3-aminophenol
-
2-aminobenzamide
-
A suitable base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)
-
A suitable solvent (e.g., Isopropanol, Dimethylformamide (DMF), or Dioxane)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
First Nucleophilic Substitution:
-
Dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add 3-aminophenol (1 equivalent) and the base (1.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the intermediate product, 2-chloro-N-(3-hydroxyphenyl)pyrimidin-4-amine, is formed.
-
-
Second Nucleophilic Substitution:
-
To the reaction mixture containing the intermediate, add 2-aminobenzamide (1 equivalent) and an additional equivalent of the base.
-
Heat the reaction mixture to drive the second substitution. The reaction temperature and time will need to be optimized. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Partition the mixture between an organic solvent like ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
-
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 2,4-disubstituted pyrimidines.
Biological Evaluation
As a putative protein kinase inhibitor, the biological activity of 2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide would be assessed through in vitro kinase inhibition assays and cell-based proliferation assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.
Experimental Protocol: ATP-Competitive Kinase Assay
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence/fluorescence-based assays)
-
Kinase reaction buffer (typically containing MgCl₂)
-
2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide (test compound) dissolved in DMSO
-
96-well or 384-well microplates
-
Detection reagents (e.g., for radiometric, luminescence, or fluorescence detection)
-
Microplate reader, scintillation counter, or other appropriate detection instrument
Procedure:
-
Reaction Setup:
-
In a microplate, prepare a reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (DMSO only).
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase to accurately determine the potency of competitive inhibitors.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Detection:
-
Stop the reaction using an appropriate method (e.g., adding EDTA for ATP-dependent assays).
-
Quantify the amount of phosphorylated substrate or the amount of ATP consumed.
-
Radiometric: Capture the phosphorylated substrate on a filter and measure radioactivity.
-
Luminescence/Fluorescence: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced or ATP remaining.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow for In Vitro Kinase Assay:
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the cytotoxic or cytostatic effect of the compound on cancer cell lines. The MTT assay is a common method for this purpose.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide (test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Workflow for MTT Cell Viability Assay:
Caption: Experimental workflow for an MTT cell viability assay.
Potential Signaling Pathways
While the specific signaling pathways targeted by 2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide are not definitively established in publicly available literature, its structural class as a protein kinase inhibitor suggests potential involvement in various cancer-related signaling cascades. Related pyrimidine-based inhibitors have been shown to target kinases involved in pathways such as:
-
Cell Cycle Progression: Inhibition of kinases like Aurora kinases can lead to cell cycle arrest.
-
Proliferation and Survival: Targeting kinases in pathways like the PI3K-Akt-mTOR pathway is a common mechanism for anti-cancer agents.[3]
-
Angiogenesis: Inhibition of receptor tyrosine kinases like VEGFR can disrupt the formation of new blood vessels that supply tumors.
Further investigation, including kinome screening and downstream signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), would be necessary to elucidate the precise mechanism of action of this compound.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential mechanism of kinase inhibition.
Conclusion
2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide represents a molecule of interest within the broader class of pyrimidine-based kinase inhibitors. This guide provides the fundamental structural information and detailed experimental protocols necessary for its synthesis and biological characterization. While specific quantitative data for this compound remains to be published, the methodologies outlined herein provide a robust framework for researchers to undertake a thorough evaluation of its potential as a therapeutic agent. Future studies should focus on determining its kinase selectivity profile, cellular potency, and the specific signaling pathways it modulates to fully understand its therapeutic potential.
References
Technical Guide: DB07268 - A Potent and Selective JNK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB07268 is a small molecule inhibitor that has demonstrated high potency and selectivity for c-Jun N-terminal kinase 1 (JNK1), a key signaling protein implicated in a variety of cellular processes including stress response, apoptosis, and inflammation. This technical guide provides an in-depth overview of this compound, its target protein, binding site, quantitative binding data, the relevant signaling pathway, and detailed experimental protocols for assessing its inhibitory activity.
Target Protein and Binding Site
The primary molecular target of this compound is c-Jun N-terminal kinase 1 (JNK1) . JNK1 is a member of the mitogen-activated protein kinase (MAPK) family. This compound acts as a competitive inhibitor by binding to the ATP binding site of the JNK1 enzyme. By occupying this site, it prevents the binding of ATP, which is essential for the kinase activity of JNK1, thereby inhibiting the phosphorylation of its downstream substrates.
Quantitative Data
The inhibitory potency of this compound against JNK1 and its selectivity over other kinases have been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.
| Kinase | IC50 |
| JNK1 | 9 nM |
| CHK1 | 0.82 µM |
| PAK4 | 5.5 µM |
| AKT1 | 15 µM |
| ERK2 | 25 µM |
As the data indicates, this compound is a highly potent inhibitor of JNK1 and displays significant selectivity, with IC50 values for other kinases being orders of magnitude higher.
JNK1 Signaling Pathway
JNK1 is a critical component of the JNK signaling pathway, which is activated by various stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and osmotic shock. The activation of this pathway involves a three-tiered kinase cascade.
Upon activation by upstream MAP kinase kinase kinases (MAPKKKs) and MAP kinase kinases (MAPKKs), JNK1 phosphorylates a variety of downstream substrates, most notably the transcription factor c-Jun. Phosphorylation of c-Jun leads to the formation of the AP-1 transcription factor complex, which in turn regulates the expression of genes involved in cellular processes such as apoptosis, inflammation, and proliferation.
Experimental Protocols
The determination of the IC50 value for an inhibitor like this compound typically involves an in vitro kinase assay. Below is a representative protocol based on commonly used methods such as the ADP-Glo™ Kinase Assay or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
In Vitro JNK1 Kinase Inhibition Assay (ADP-Glo™ Principle)
Objective: To determine the concentration of this compound that inhibits 50% of JNK1 kinase activity.
Materials:
-
Recombinant human JNK1 enzyme
-
JNK1 substrate (e.g., ATF2 peptide)
-
ATP
-
This compound (serially diluted)
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of diluted this compound or vehicle control.
-
2 µL of JNK1 enzyme solution (concentration determined empirically for optimal signal).
-
2 µL of a substrate/ATP mixture (e.g., 200 nM ATF2 and 1 µM ATP).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of JNK1 activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the roles of JNK1 in various physiological and pathological contexts. Its high potency and selectivity make it a suitable probe for dissecting the complexities of the JNK signaling pathway. The provided information and protocols offer a solid foundation for researchers and drug development professionals to effectively utilize and further characterize this potent JNK1 inhibitor.
The Role of JNK1 in Neurodegenerative Diseases: A Technical Guide for Researchers
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) family, plays a pivotal role in orchestrating cellular responses to a wide array of stress signals, including inflammatory cytokines, oxidative stress, and protein misfolding.[1][2] Within the central nervous system (CNS), the JNK pathway is intricately involved in processes ranging from neuronal development and synaptic plasticity to apoptosis (programmed cell death).[1][3][4] This pathway is activated through a three-tiered kinase cascade, culminating in the activation of JNK isoforms.[5]
Of the three primary JNK genes (JNK1, JNK2, JNK3), JNK1 is ubiquitously expressed and has emerged as a key mediator in the pathogenesis of several neurodegenerative diseases.[5][6][7] Dysregulation of JNK1 activity is linked to neuronal apoptosis, synaptic dysfunction, and neuroinflammation, core features of diseases like Alzheimer's, Parkinson's, and Huntington's.[4][8] Sustained activation of JNK signaling can lead to synaptic damage and neuronal death, contributing to the cognitive and motor deficits observed in these disorders.[8] This guide provides an in-depth examination of the role of JNK1 in neurodegeneration, focusing on its signaling pathways, quantitative impact on disease models, and its potential as a therapeutic target for drug development professionals.
The JNK1 Signaling Pathway
The JNK signaling cascade is initiated by various extracellular and intracellular stress stimuli. These signals activate a MAP kinase kinase kinase (MAP3K), such as ASK1 or MEKK1, which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), primarily MKK4 and MKK7.[5] These dual-specificity kinases then phosphorylate JNK1 on specific threonine and tyrosine residues (Thr183/Tyr185) within its activation loop, leading to its activation.[5][9]
Once activated, JNK1 can translocate to the nucleus to phosphorylate and activate transcription factors like c-Jun, a component of the AP-1 complex.[10] This leads to the transcription of pro-apoptotic genes, including FasL and Bak.[10] In the cytoplasm, JNK1 can directly phosphorylate members of the Bcl-2 family, such as Bim, promoting their pro-apoptotic activity and leading to mitochondrial dysfunction and caspase activation.[10][11] The scaffold protein, JNK-interacting protein 1 (JIP1), plays a crucial role by tethering components of the cascade, ensuring signaling specificity and efficiency.[12][13]
Role of JNK1 in Neurodegenerative Diseases
Alzheimer's Disease (AD)
In Alzheimer's disease, JNK activation is a key event linking amyloid-beta (Aβ) and tau pathologies to neuronal death.[12][14] Studies have shown that Aβ peptides can induce JNK activation, which in turn phosphorylates the amyloid precursor protein (APP), promoting its amyloidogenic cleavage and the production of more Aβ.[8][14][15] Activated JNK is found co-localized with senile plaques and neurofibrillary tangles in postmortem AD brains.[14][15] Furthermore, JNK1 contributes to the hyperphosphorylation of tau, a primary component of tangles, which disrupts microtubule stability and axonal transport.[8][12] The scaffold protein JIP1 is instrumental in this process, as its interaction with the APP intracellular domain (AICD) facilitates JNK activation and subsequent tau pathology.[13][16] Inhibition of JNK has been shown to rescue synaptic loss and reduce Aβ oligomers in AD models.[12]
| Model System | Measurement | Finding | Reference |
| Human AD Frontal Cortex | Western Blot (p-JNK vs Total JNK) | Significant increase in phosphorylated JNK (pJNK) expression compared to controls. | [14] |
| 5xFAD AD Mouse Model (3.5 months) | Biochemical analysis of post-synaptic protein fraction | Statistically significant increase in JNK activation (p < 0.01). | [17] |
| Tg2576 AD Mouse Model | Western Blot (p-JNK) | Significant increased levels of pJNK. | [14] |
| AICD-Transgenic Mice | Western Blot (p-JNK) | Trend of increased p-JNK levels compared to Wild Type. | [16] |
| AICD-Tg Mice lacking JIP1 gene | Western Blot (p-JNK) | Decreased levels of activated JNK compared to AICD-Tg mice. | [13] |
Parkinson's Disease (PD)
The pathogenesis of Parkinson's disease involves the progressive loss of dopaminergic neurons in the substantia nigra.[18][19] JNK signaling is a key contributor to this neurodegenerative process, often triggered by oxidative stress, neurotoxins like MPTP, and the accumulation of misfolded α-synuclein.[6][18][19] Dopamine-induced oxidative stress leads to the activation of the JNK pathway, phosphorylation of c-Jun, and subsequent apoptosis of dopaminergic neurons.[6] Animal models of PD show that inhibition of the JNK pathway, for instance by overexpressing the JNK-binding domain (JBD) of JIP1, protects these neurons from cell death and provides behavioral benefits.[20] While some studies show an increase in the JNK substrate c-Jun in the substantia nigra of PD patients, the direct association of phosphorylated JNK with Lewy bodies (α-synuclein aggregates) is less clear, suggesting JNK's role may be mediated through glial cells or occur early in the pathological cascade.[19]
| Model System | Measurement | Finding | Reference |
| MPTP Mouse Model of PD | Immunohistochemistry | MPTP treatment induced activation (phosphorylation) of JNK. | [20] |
| MPTP Mouse Model with JBD Overexpression | Western Blot (p-JNK, p-c-Jun) | Overexpression of JBD (a JNK inhibitor) inhibited MPTP-induced activation of JNK and c-Jun. | [20] |
| Human PD Substantia Nigra | Immunohistochemistry | Increased nuclear staining of the JNK substrate, c-Jun. | [19] |
| In vitro Dopaminergic Neuron Models | Kinase Assays | Dopamine-induced apoptosis is linked to JNK activation and phosphorylation of c-Jun. | [6] |
Huntington's Disease (HD)
Huntington's disease is caused by a polyglutamine (polyQ) expansion in the huntingtin (Htt) protein, leading to the formation of mutant Htt (mHtt) aggregates and neurotoxicity, particularly in the striatum.[3][21] The expression of mHtt induces a cellular stress response that includes the robust activation of the JNK pathway.[9][21] This activation impairs fast axonal transport by promoting the JNK-mediated phosphorylation of the motor protein kinesin-1, causing it to dissociate from microtubules.[3] Studies in rat models of HD show that increased phosphorylation of the JNK target c-Jun is an early and persistent event following the expression of mHtt.[21] Blockade of the JNK pathway, through inhibitors or dominant-negative mutants of upstream kinases, can mitigate some aspects of HD-related neurotoxicity, such as the loss of the neuronal marker DARPP-32.[21]
| Model System | Measurement | Finding | Reference |
| Rat Model of HD (lentiviral htt171-82Q expression) | Immunohistochemistry (p-c-Jun) | Increased phosphorylation of c-Jun observed from 4 to 13 weeks post-expression. | [21] |
| Rat Model of HD with JNK inhibitors (MEKK1 mutant, JIP-1/IBI) | Immunohistochemistry (DARPP-32) | Overexpression of MEKK1(D1369A) and JIP-1/IBI reduced the polyQ-related loss of DARPP-32 expression. | [21] |
| Cellular Models of HD | Western Blot | Expression of polyQ-containing proteins induces activation of the JNK cascade. | [21] |
Experimental Protocols & Workflows
Accurate assessment of JNK1 activity is crucial for evaluating its role in disease and the efficacy of potential inhibitors. The following are detailed methodologies for key experiments.
General Experimental Workflow
The investigation of JNK1's role typically follows a multi-step process, starting from sample preparation and culminating in data analysis. This workflow ensures a comprehensive assessment of JNK1's activation state and its downstream effects.
Western Blotting for Phospho-JNK1 (p-JNK1)
This protocol is for detecting the activated, phosphorylated form of JNK1 relative to the total JNK1 protein in cell or tissue lysates.
-
1.1. Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissues, homogenize in the same lysis buffer on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine protein concentration using a Bradford or BCA assay.[17]
-
-
1.2. SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
1.3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-JNK (pThr183/Tyr185) (e.g., Cell Signaling #9252, 1:1000 dilution).[14][22]
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash again as in the previous step.
-
-
1.4. Detection and Analysis:
JNK1 Kinase Activity Assay
This assay measures the enzymatic activity of JNK1 immunoprecipitated from a cell lysate by quantifying the phosphorylation of a known substrate, such as c-Jun.[23]
-
2.1. Immunoprecipitation (IP) of JNK1:
-
Incubate 200-500 µg of cell lysate with a JNK1-specific antibody for 2-4 hours at 4°C with gentle rotation.[23]
-
Add Protein A/G-agarose beads and incubate for another 1-2 hours.[23]
-
Pellet the beads by centrifugation and wash 2-3 times with lysis buffer and once with kinase assay buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[23][24]
-
-
2.2. Kinase Reaction:
-
Resuspend the bead pellet in 30-50 µL of kinase assay buffer.
-
Add the recombinant substrate (e.g., GST-c-Jun) and ATP (final concentration ~50-100 µM).
-
For a radioactive assay, include 5-10 µCi of [γ-³²P]ATP.[25]
-
Incubate the reaction at 30°C for 30 minutes.[25]
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
-
2.3. Detection:
-
Non-Radioactive: Analyze the reaction products by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun (Ser73)).[23]
-
Radioactive: Separate proteins by SDS-PAGE, dry the gel, and expose it to autoradiography film to detect the radiolabeled, phosphorylated substrate.[25]
-
Alternatively, luminescent assays like ADP-Glo™ can be used, which measure ADP production as a proxy for kinase activity.[24][26]
-
Immunohistochemistry (IHC) for Phospho-JNK1
This protocol allows for the visualization of activated JNK1 within the anatomical context of brain tissue.
-
3.1. Tissue Preparation:
-
3.2. Staining:
-
Perform antigen retrieval if necessary (e.g., by heating sections in citrate buffer).
-
Permeabilize sections with 0.3% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1-2 hours.
-
Incubate sections overnight at 4°C with a primary antibody for phospho-JNK validated for IHC (e.g., 1:100-1:250 dilution).[14][27]
-
Wash sections with PBS.
-
-
3.3. Visualization:
-
Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.[27]
-
Develop the signal using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.[27]
-
Alternatively, use a fluorescently-conjugated secondary antibody for immunofluorescence microscopy.
-
-
3.4. Imaging:
-
Counterstain with a nuclear stain like hematoxylin or DAPI.
-
Dehydrate, clear, and mount the sections with coverslips.
-
Image using a bright-field or fluorescence microscope and quantify the number of p-JNK positive cells or signal intensity in specific brain regions.[28]
-
Conclusion and Future Directions
JNK1 has unequivocally emerged as a central player in the molecular machinery of neurodegeneration. Its activation by disease-specific stressors, such as Aβ, α-synuclein, and mHtt, places it at a critical node connecting pathological protein aggregation to downstream events of synaptic failure and neuronal apoptosis.[2][8] The quantitative data from diverse disease models consistently demonstrate a hyperactivation of the JNK pathway, reinforcing its role as a driver of disease progression.
This central role makes JNK1 a compelling therapeutic target.[29][30] The development of specific JNK inhibitors, particularly those that can penetrate the blood-brain barrier, holds significant promise for slowing or halting the neurodegenerative process.[29][30][31] Future research should focus on developing isoform-selective inhibitors to minimize off-target effects, as different JNK isoforms can have distinct or even opposing functions.[3][7] Elucidating the precise upstream activators and downstream substrates of JNK1 in each disease context will be crucial for designing targeted and effective therapeutic strategies for Alzheimer's, Parkinson's, Huntington's, and other devastating neurodegenerative disorders.
References
- 1. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 2. JNK signalling: a possible target to prevent neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of JNK1 in Neuronal Polarization During Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Hypothesis: JNK signaling is a therapeutic target of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the c-Jun N-Terminal Kinase-BimEL Signaling Pathway in Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNK-interacting protein 1 mediates Alzheimer's-like pathological features in AICD-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ko.case.edu [ko.case.edu]
- 17. JNK Activation Correlates with Cognitive Impairment and Alteration of the Post-Synaptic Element in the 5xFAD AD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of c-Jun N-terminal kinase (JNK) in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Parkinson’s disease-implicated kinases in the brain; insights into disease pathogenesis [frontiersin.org]
- 20. pnas.org [pnas.org]
- 21. Implication of the JNK pathway in a rat model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SAPK/JNK Antibody | Cell Signaling Technology [cellsignal.com]
- 23. abcam.cn [abcam.cn]
- 24. promega.com [promega.com]
- 25. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. JNK1 Kinase Enzyme System Application Note [promega.com]
- 27. dadun.unav.edu [dadun.unav.edu]
- 28. researchgate.net [researchgate.net]
- 29. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. news-medical.net [news-medical.net]
- 31. Kinase inhibitors: Promising therapeutics for neurodegenerative diseases - European Biotechnology Magazine [european-biotechnology.com]
Methodological & Application
Application Notes and Protocols for DB07268: An In Vitro Efficacy and Selectivity Profiling Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vitro characterization of DB07268, a potent and selective inhibitor of c-Jun N-terminal kinase 1 (JNK1). This compound demonstrates significant potential in preclinical research, and this guide offers comprehensive methodologies for assessing its biochemical potency, cellular activity, and kinase selectivity. The protocols herein describe a cell-free kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) against JNK1 and a cell-based viability assay to assess its cytotoxic effects. Furthermore, a summary of its selectivity against a panel of other kinases is presented. Diagrams illustrating the JNK signaling pathway and experimental workflows are included to provide a clear conceptual framework for the described assays.
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular processes such as proliferation, apoptosis, and inflammation.[1] The JNK signaling cascade is activated by various cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress.[1] Dysregulation of the JNK pathway has been implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it an attractive target for therapeutic intervention.[1][2]
This compound has been identified as a potent and selective inhibitor of JNK1, binding to its ATP-binding site.[3] In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 9 nM for JNK1.[4][5] Its selectivity has been demonstrated against other kinases, including CHK1, CK2, and PLK, where it shows significantly lower potency.[4][5] These characteristics make this compound a valuable tool for studying the physiological and pathological roles of JNK1 and a promising lead compound for drug development.
These application notes provide detailed protocols for researchers to independently verify the activity of this compound and to further explore its biological effects in various in vitro models.
Data Presentation
The inhibitory activity of this compound against its primary target, JNK1, and a panel of other kinases is summarized in the table below. This data highlights the potency and selectivity of the compound.
| Kinase Target | IC50 (nM) | Assay Type |
| JNK1 | 9 | Cell-free |
| CHK1 | 820 | Cell-free |
| PLK | - | - |
| CK2 | - | - |
| PAK4 | 5,500 | Cell-free |
| AKT1 | 15,000 | Cell-free |
| ERK2 | 25,000 | Cell-free |
| Data compiled from multiple sources.[4][6][7][8] |
Signaling Pathway
The JNK signaling pathway is a multi-tiered kinase cascade. It is initiated by various stress stimuli that activate MAP kinase kinase kinases (MAP3Ks). These MAP3Ks then phosphorylate and activate MAP kinase kinases (MKK4 and MKK7), which in turn dually phosphorylate and activate JNKs on threonine and tyrosine residues.[7][9] Activated JNKs then translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[7][9] This leads to the transcription of genes involved in various cellular responses, including apoptosis and inflammation.[7][10]
Caption: The JNK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Cell-Free JNK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the IC50 value of this compound against JNK1. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]
Materials:
-
Recombinant human JNK1 enzyme
-
JNK substrate (e.g., recombinant c-Jun or a specific peptide substrate like ATF2)[12]
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Kinase Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of JNK1 enzyme diluted in Kinase Assay Buffer to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate/ATP Mix Addition: Prepare a mixture of the JNK substrate and ATP in Kinase Assay Buffer. Add 2 µL of this mixture to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for JNK1.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[11]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[11]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is used to determine the cytotoxic effects of this compound on a given cell line. The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active, viable cells.[2][4]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled cell culture plates
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[3]
-
Lysis and Signal Generation: Equilibrate the cell plate to room temperature for approximately 30 minutes.[3] Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the culture medium.[3]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each this compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the concentration at which cell viability is reduced by 50% (GI50 or IC50 for cytotoxicity).
Experimental Workflow Diagrams
Caption: Workflow for the in vitro JNK1 kinase inhibition assay.
Caption: Workflow for the cell viability assay.
Conclusion
The protocols and data presented in this document provide a robust framework for the in vitro evaluation of this compound. By following these detailed methodologies, researchers can accurately determine the inhibitory potency of this compound against JNK1 and assess its effects on cell viability. The provided information on its kinase selectivity profile further aids in the comprehensive characterization of this compound. These standardized assays are essential for advancing our understanding of the therapeutic potential of JNK1 inhibitors and for the continued development of novel therapeutics targeting this important signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 5. selleckchem.com [selleckchem.com]
- 6. ch.promega.com [ch.promega.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DB07268 in Cultured Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: DB07268 is a potent and selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][5] The JNK signaling cascade is critically involved in various cellular processes within the central nervous system, including responses to cellular stress, neuroinflammation, apoptosis, and neuronal plasticity.[6][7][8] Dysregulation of JNK signaling is implicated in the pathogenesis of several neurodegenerative diseases.[6] As a selective JNK1 inhibitor, this compound serves as a valuable pharmacological tool for investigating the role of JNK1 in neuronal function and as a potential starting point for developing neuroprotective therapeutics. These application notes provide essential data and protocols for utilizing this compound in cultured neuronal cell models.
Mechanism of Action
This compound selectively inhibits JNK1 with high potency by binding to its ATP-binding site.[5] The JNKs are activated by a cascade of upstream kinases, typically in response to cellular stressors or inflammatory cytokines.[8] This activation leads to the phosphorylation of various downstream targets, including the transcription factor c-Jun, which subsequently regulates the expression of genes involved in apoptosis and inflammation.[7] By inhibiting JNK1, this compound can effectively block these downstream events, offering a means to study the neuroprotective effects of JNK1 inhibition.[6]
Caption: JNK1 signaling pathway and point of inhibition by this compound.
Data Presentation
Compound Profile & Solubility
Quantitative data for this compound has been compiled from various sources to facilitate experimental design.
| Parameter | Value | Source |
| CAS Number | 929007-72-7 | [2][5] |
| Molecular Formula | C17H15N5O2 | [2] |
| Molecular Weight | 321.33 g/mol | [1][2] |
| Appearance | White to yellow solid | [2] |
| Solubility (DMSO) | ≥ 32 mg/mL (99.59 mM) | [2] |
| Solubility (Water) | Insoluble | [1] |
| Solubility (Ethanol) | Insoluble | [1] |
In Vitro Potency and Selectivity
This compound exhibits high potency for JNK1 and significant selectivity over other kinases.
| Target | IC50 | Selectivity Fold (vs. JNK1) | Source |
| JNK1 | 9 nM | - | [1][2][5][9] |
| CHK1 | 0.82 µM (820 nM) | ~91x | [1][2] |
| CK2 | - | >70-90x | [1][3][9] |
| PLK | - | >70-90x | [1][3][9] |
| PAK4 | 5.5 µM | ~611x | [2] |
| AKT1 | 15 µM | ~1667x | [2] |
| ERK2 | 25 µM | ~2778x | [2] |
Note: Cytotoxicity in non-neuronal HEK293 cells was observed at an IC50 > 30 µM after 24 hours of treatment, suggesting a favorable therapeutic window.[2]
Experimental Protocols
The following protocols provide a general framework for using this compound in cultured neuronal cells. Specific parameters such as cell type, plating density, and treatment duration should be optimized for each experimental model.
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution , dissolve 3.21 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[2][3]
Safety Note: Always handle DMSO in a chemical fume hood and wear appropriate personal protective equipment (PPE).
Protocol 2: General Protocol for Treatment of Cultured Neuronal Cells
Objective: To treat primary or immortalized neuronal cells with this compound to assess its biological effects.
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y, or Neuro-2a cells)
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate neuronal cells at the desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) and allow them to adhere and differentiate according to standard protocols.[10]
-
On the day of treatment, prepare working solutions of this compound by diluting the stock solution in pre-warmed complete culture medium. For example, to achieve a final concentration of 100 nM, perform a serial dilution from the 10 mM stock.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. Prepare a "vehicle control" using the same final concentration of DMSO.
-
Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 1 hour for pathway analysis, 24-48 hours for viability studies) at 37°C in a humidified incubator with 5% CO2.
-
Proceed with downstream analysis (e.g., cell viability assay, immunofluorescence, western blotting).
Caption: General experimental workflow for testing this compound in neuronal cells.
Protocol 3: Assessing Neuroprotection using a Cell Viability Assay
Objective: To determine if this compound can protect neurons from a toxic insult (e.g., glutamate-induced excitotoxicity or oxidative stress).
Procedure:
-
Seed primary neurons or a relevant cell line in a 96-well plate.
-
Following Protocol 2, pre-treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control for 1-2 hours.
-
Introduce a neurotoxic stimulus (e.g., 100 µM glutamate for primary neurons, or 250 µM H₂O₂ for SH-SY5Y cells). Include a "no-stressor" control group.
-
Co-incubate the cells with the inhibitor and the stressor for 24 hours.
-
Assess cell viability using a standard method, such as an MTT, MTS (e.g., CellTiter-Glo®), or LDH release assay, following the manufacturer’s instructions.
-
Quantify the results using a plate reader. Neuroprotection is indicated by a significant increase in viability in the this compound-treated groups compared to the vehicle-treated, stressed group.
Protocol 4: Western Blot Analysis of JNK Pathway Inhibition
Objective: To confirm that this compound inhibits the JNK signaling pathway in neuronal cells by measuring the phosphorylation of its downstream target, c-Jun.
Procedure:
-
Plate cells in 6-well plates and treat with this compound (e.g., 100 nM) or vehicle for 1 hour.
-
Stimulate the JNK pathway by adding a known activator (e.g., anisomycin, 10 µg/mL) for 30-60 minutes.
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73), total c-Jun, and a loading control (e.g., β-Actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities. A significant reduction in the ratio of phospho-c-Jun to total c-Jun in this compound-treated samples confirms target engagement.
Caption: Logical diagram of this compound-mediated neuroprotection.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medkoo.com [medkoo.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of JNK1 in Neuronal Polarization During Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MAPK Signaling in vivo with DB07268
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB07268 is a potent and highly selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] With an IC50 value of 9 nM for JNK1, this compound offers a valuable tool for dissecting the role of the JNK signaling cascade in various physiological and pathological processes in vivo.[1] The MAPK pathways, broadly categorized into the ERK, JNK, and p38 cascades, are crucial regulators of cellular processes including proliferation, differentiation, apoptosis, and stress responses.[2] Dysregulation of these pathways is implicated in a multitude of diseases, making specific inhibitors like this compound essential for both basic research and therapeutic development.
These application notes provide a comprehensive guide for utilizing this compound in in vivo studies to investigate MAPK signaling. While specific in vivo studies employing this compound are not yet extensively published, the following protocols are based on established methodologies for other well-characterized JNK inhibitors, such as SP600125, and can be adapted for use with this compound.
Mechanism of Action
This compound selectively inhibits JNK1, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[3] Activated JNK phosphorylates c-Jun at Serine 63 and 73, leading to the formation of the AP-1 transcription factor complex and the subsequent regulation of target gene expression involved in inflammatory and stress responses. By inhibiting JNK1, this compound effectively blocks this signaling cascade.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from in vivo studies using a potent JNK inhibitor like this compound. The data is hypothetical and intended to illustrate the expected outcomes of the described experimental protocols.
Table 1: Pharmacodynamic Effect of this compound on JNK Pathway Activation in a Mouse Model of Lipopolysaccharide (LPS)-Induced Inflammation
| Treatment Group | p-JNK / Total JNK (Relative Densitometry Units) | p-c-Jun / Total c-Jun (Relative Densitometry Units) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| LPS (1 mg/kg) + Vehicle | 4.52 ± 0.48 | 5.21 ± 0.55 |
| LPS (1 mg/kg) + this compound (10 mg/kg) | 1.89 ± 0.21 | 1.98 ± 0.23 |
| LPS (1 mg/kg) + this compound (30 mg/kg) | 1.15 ± 0.14 | 1.23 ± 0.18 |
Data are presented as mean ± SEM (n=6 per group). Analysis performed on liver tissue lysates 2 hours post-LPS administration.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in a Mouse Model of LPS-Induced Inflammation
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | 25.4 ± 5.1 | 18.2 ± 4.3 |
| LPS (1 mg/kg) + Vehicle | 875.2 ± 92.3 | 654.8 ± 78.9 |
| LPS (1 mg/kg) + this compound (10 mg/kg) | 412.6 ± 45.7 | 315.4 ± 38.1 |
| LPS (1 mg/kg) + this compound (30 mg/kg) | 158.9 ± 21.5 | 112.7 ± 15.6 |
Data are presented as mean ± SEM (n=6 per group). Serum collected 2 hours post-LPS administration.
Experimental Protocols
The following are detailed protocols for a representative in vivo study to assess the efficacy of this compound in modulating MAPK signaling.
Protocol 1: In vivo Administration of this compound in a Mouse Model of Acute Inflammation
This protocol describes the use of a lipopolysaccharide (LPS)-induced inflammation model in mice to evaluate the in vivo efficacy of a JNK inhibitor.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Preparation of this compound Formulation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare the final dosing solution by sequentially adding PEG300, Tween 80, and saline to the DMSO stock, ensuring the solution is clear and homogenous. Prepare a vehicle control solution using the same solvent mixture without this compound.
-
Animal Grouping: Randomly divide mice into experimental groups (n=6 per group), for example:
-
Group 1: Vehicle control
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (low dose, e.g., 10 mg/kg)
-
Group 4: LPS + this compound (high dose, e.g., 30 mg/kg)
-
-
Inhibitor Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals (e.g., 10 mL/kg).
-
LPS Challenge: 30-60 minutes after inhibitor administration, induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.) dissolved in sterile saline. Administer an equivalent volume of saline to the vehicle control group.
-
Sample Collection: At a predetermined time point (e.g., 2 hours post-LPS injection), euthanize the mice. Collect blood via cardiac puncture for serum analysis and harvest tissues of interest (e.g., liver, spleen, lung). Immediately snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis.
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
This protocol details the procedure for detecting the phosphorylation status of JNK and its downstream target c-Jun in tissue lysates.
Materials:
-
Frozen tissue samples from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK (total)
-
Rabbit anti-phospho-c-Jun (Ser63)
-
Rabbit anti-c-Jun (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction: Homogenize frozen tissue samples in ice-cold RIPA buffer. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK, diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of the phospho-protein to the total protein and the loading control (β-actin).
-
Mandatory Visualization
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for in vivo evaluation of this compound.
References
- 1. Novel JNK Inhibitors as Therapeutic Agents for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Investigation of DB07268 in a Mouse Model of Alzheimer's Disease
Disclaimer: The following application notes and protocols are a proposed framework for the investigation of DB07268 in a mouse model of Alzheimer's disease (AD). As of the latest literature review, no specific studies have been published on the use of this compound for this application. The proposed methodologies are based on the known mechanism of this compound as a c-Jun N-terminal kinase (JNK) inhibitor and established protocols for testing similar compounds in preclinical AD models.
Introduction and Rationale
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-forming neurofibrillary tangles (NFTs). The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a key player in the pathogenesis of AD.[1][2][3][4] JNK activation is associated with increased Aβ production, tau hyperphosphorylation, neuroinflammation, and neuronal apoptosis.[1][2][3][4]
This compound is a potent and selective inhibitor of JNK1. Therefore, it is hypothesized that by inhibiting the JNK pathway, this compound could mitigate the key pathological features of AD and offer a neuroprotective therapeutic strategy. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in a transgenic mouse model of Alzheimer's disease.
Proposed Signaling Pathway of JNK in Alzheimer's Disease
Caption: JNK signaling pathway in Alzheimer's disease and the proposed inhibitory action of this compound.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data that would be collected from the proposed experiments.
Table 1: Behavioral Assessment - Morris Water Maze
| Experimental Group | Latency to Platform (seconds) | Distance Traveled to Platform (meters) | Time in Target Quadrant (%) |
| Wild-Type + Vehicle | |||
| AD Model + Vehicle | |||
| AD Model + this compound (Low Dose) | |||
| AD Model + this compound (High Dose) |
Table 2: Biochemical Analysis - Brain Homogenates
| Experimental Group | p-JNK / Total JNK Ratio | Aβ40 Levels (pg/mg protein) | Aβ42 Levels (pg/mg protein) | p-Tau / Total Tau Ratio |
| Wild-Type + Vehicle | ||||
| AD Model + Vehicle | ||||
| AD Model + this compound (Low Dose) | ||||
| AD Model + this compound (High Dose) |
Table 3: Histological Analysis - Plaque and Tangle Load
| Experimental Group | Aβ Plaque Area (%) | Number of Aβ Plaques/mm² | p-Tau Positive Neurons/mm² |
| Wild-Type + Vehicle | |||
| AD Model + Vehicle | |||
| AD Model + this compound (Low Dose) | |||
| AD Model + this compound (High Dose) |
Experimental Workflow
Caption: Proposed experimental workflow for evaluating this compound in an Alzheimer's mouse model.
Detailed Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: APPswe/PS1dE9 double transgenic mice are a suitable model, as they develop amyloid plaques and cognitive deficits. Age-matched wild-type littermates should be used as controls.
-
Drug Formulation: this compound can be dissolved in a vehicle such as 10% DMSO, 40% polyethylene glycol 300, 5% Tween 80, and 45% saline. The solution should be prepared fresh daily.
-
Dosage and Administration: Based on studies with other JNK inhibitors like SP600125, a starting dose range of 15-30 mg/kg body weight, administered daily via intraperitoneal (i.p.) injection, is proposed.[5][6] A dose-response study is recommended to determine the optimal therapeutic dose.
-
Treatment Duration: A chronic treatment period of 12 weeks is suggested to observe significant effects on pathology and cognition.[7]
Behavioral Testing: Morris Water Maze (MWM)
This task assesses hippocampal-dependent spatial learning and memory.[8][9][10][11][12]
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (5 days): Mice are trained to find the hidden platform in four trials per day. For each trial, the mouse is placed in the pool at one of four starting positions and allowed to swim for 60 seconds. If the mouse does not find the platform, it is gently guided to it. The mouse is allowed to remain on the platform for 15 seconds.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded.
-
-
Data Collection: An automated tracking system is used to record the escape latency, path length, and time spent in each quadrant.
Behavioral Testing: Fear Conditioning
This task evaluates fear-associated learning and memory, which involves the hippocampus and amygdala.[8][9][10][11]
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator, and a distinct context for contextual testing.
-
Procedure:
-
Training (Day 1): The mouse is placed in the conditioning chamber. After a 2-minute acclimation period, an auditory cue (conditioned stimulus, CS) is presented for 30 seconds, co-terminating with a mild foot shock (unconditioned stimulus, US; e.g., 2 seconds, 0.5 mA). This is repeated 2-3 times with an inter-trial interval of 1-2 minutes.
-
Contextual Test (Day 2): The mouse is returned to the same chamber for 5 minutes without any cues or shocks. Freezing behavior (complete immobility except for respiration) is recorded.
-
Cued Test (Day 2): The mouse is placed in a novel context. After a 2-minute acclimation, the auditory cue is presented for 3 minutes, and freezing behavior is recorded.
-
-
Data Collection: Freezing behavior is scored automatically by video analysis software or manually by a trained observer.
Biochemical Analysis: Western Blotting
-
Tissue Preparation: Following euthanasia, the brain is rapidly dissected. One hemisphere can be snap-frozen for biochemical analysis. The cortex and hippocampus are homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Procedure:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-Aβ, anti-p-Tau, anti-Tau, anti-BACE1, anti-APP, and anti-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., actin).
Histological Analysis: Immunohistochemistry
This method is used to visualize and quantify Aβ plaques and phosphorylated tau in brain sections.[13][14][15][16]
-
Tissue Preparation: One brain hemisphere is fixed in 4% paraformaldehyde, cryoprotected in 30% sucrose, and sectioned at 30-40 µm using a cryostat or vibratome.
-
Procedure:
-
Free-floating sections are washed in PBS.
-
For Aβ staining, antigen retrieval is performed by incubating sections in 90% formic acid for 5-10 minutes.
-
Endogenous peroxidase activity is quenched with 3% H₂O₂ in PBS.
-
Sections are blocked in a solution containing 5% normal serum and 0.3% Triton X-100 in PBS for 1 hour.
-
Sections are incubated overnight at 4°C with primary antibodies (e.g., anti-Aβ 6E10 or 4G8, anti-p-Tau AT8).
-
After washing, sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC kit).
-
The signal is visualized using 3,3'-diaminobenzidine (DAB) as a chromogen.
-
Sections are mounted on slides, dehydrated, and coverslipped.
-
-
Data Analysis: Images of the cortex and hippocampus are captured using a microscope. The percentage of the area occupied by plaques or the number of p-Tau positive neurons is quantified using image analysis software (e.g., ImageJ).
References
- 1. [PDF] c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 2. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Intraperitoneal injection of JNK- specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal injection of JNK-specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of c-Jun N-terminal kinase activation reverses Alzheimer disease phenotypes in APPswe/PS1dE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detailed immunohistochemical characterization of temporal and spatial progression of Alzheimer's disease-related pathologies in male triple-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Protocol for the Solubilization of DB07268 in DMSO
For research use only. Not for use in humans or animals.
Introduction
DB07268 is a potent and selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), with an IC50 value of 9 nM.[1][2][3] It is a valuable tool for research in signaling pathways, particularly those involving MAP kinases.[4] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the solubilization of this compound in dimethyl sulfoxide (DMSO), a common solvent for this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H15N5O2 | [1][4][5][6] |
| Molecular Weight | 321.33 g/mol | [1][2][5][6] |
| Appearance | White to yellow crystalline solid | [1][6] |
| Purity | ≥98% | [4][5] |
| Solubility in DMSO | ≥15.2 mg/mL to 64 mg/mL | [1][2][4][5] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
Experimental Protocol
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Equilibrate this compound: Allow the vial containing this compound powder to equilibrate to room temperature for at least 1 hour before opening.[7]
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this step in a chemical fume hood.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. Due to the hygroscopic nature of DMSO, which can negatively impact solubility, it is crucial to use a newly opened bottle.[1][2][8]
-
Dissolution: Vortex the solution vigorously to facilitate dissolution. If precipitation or phase separation occurs, gentle heating in a water bath or sonication can be used to aid dissolution.[1]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[7][9]
Storage of Stock Solutions:
-
Store the DMSO stock solution at -20°C for up to one year or at -80°C for up to two years.[1][7]
-
For short-term storage (up to one month), -20°C is suitable.[7]
Dilution for Cell-Based Assays
For in vitro experiments, the DMSO stock solution should be diluted in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the working solution is less than 0.5% to avoid cellular toxicity.[9] A step-wise dilution is recommended to prevent precipitation of the compound.[9]
Workflow for Dissolving this compound
Caption: Workflow for dissolving this compound in DMSO.
Signaling Pathway of JNK Inhibition
This compound is a potent inhibitor of JNK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.
Caption: JNK signaling pathway and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|cas 929007-72-7|DC Chemicals [dcchemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. This compound | CAS#:929007-72-7 | Chemsrc [chemsrc.com]
- 7. This compound|929007-72-7|COA [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application of DB07268 in Cancer Cell Line Studies: A Detailed Overview
Introduction: DB07268 is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase 1 (JNK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The JNK pathway is implicated in a variety of cellular processes, including stress responses, apoptosis, and proliferation, and its dysregulation is frequently observed in various cancers. This has positioned JNK1 as a promising therapeutic target in oncology. This compound offers a valuable tool for researchers to investigate the role of JNK1 in cancer cell biology and to explore its potential as an anti-cancer agent.
These application notes provide a summary of the known effects of this compound in cellular studies, detailed protocols for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Kinase Inhibitory Activity of this compound
| Target | IC50 | Notes |
| JNK1 | 9 nM | Potent and selective inhibition.[1][2] |
| CHK1 | 0.82 µM | Off-target activity at higher concentrations.[1] |
| PAK4 | 5.5 µM | Off-target activity at higher concentrations.[1] |
| AKT1 | 15 µM | Off-target activity at higher concentrations.[1] |
| ERK2 | 25 µM | Off-target activity at higher concentrations.[1] |
Cellular Activity of this compound
| Cell Line | Assay | Effect | Notes |
| AML12 (mouse liver cells) | Cell Viability | Rescued cells from apoptosis induced by co-treatment with Patulin and Cadmium. | Demonstrates a protective effect against certain toxic stimuli.[3][4] |
| AML12 (mouse liver cells) | ROS Detection | Significantly decreased ROS generation induced by Patulin and Cadmium. | Suggests a role in mitigating oxidative stress.[3][4] |
| AML12 (mouse liver cells) | Western Blot | Reduced the activation of p53 and Bim induced by Patulin and Cadmium. | Indicates interference with the downstream apoptosis signaling cascade.[3][4] |
| HEK293 (human embryonic kidney cells) | Cytotoxicity | IC50 > 30 µM | Low cytotoxicity in this non-cancerous cell line.[1][5] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of JNK1, which lies within the MAPK signaling cascade. This pathway is activated by various cellular stressors and plays a dual role in both promoting and inhibiting apoptosis, depending on the cellular context.
Figure 1: Simplified signaling pathway of JNK1 inhibition by this compound in the context of stress-induced apoptosis.
The following diagram illustrates a general workflow for assessing the efficacy of this compound in a cancer cell line.
Figure 2: General experimental workflow for evaluating the anti-cancer effects of this compound.
Experimental Protocols
The following are detailed protocols based on methodologies reported in studies investigating JNK inhibition. These should be adapted as necessary for specific cancer cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the selected time.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for JNK Pathway Activation and Apoptosis Markers
This technique is used to detect changes in the expression and phosphorylation status of proteins in the JNK signaling pathway and key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-cleaved Caspase-3, anti-PARP, anti-Bim, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression, normalized to a loading control like β-actin.
References
Application Notes and Protocols for DB07268 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB07268 is a potent and highly selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] JNK1 is implicated in a variety of cellular processes, including inflammation, apoptosis, and stress responses, making it a significant target in various disease contexts. These application notes provide a summary of experimental concentrations and detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of JNK1 with a half-maximal inhibitory concentration (IC50) of 9 nM in cell-free assays.[1] It exhibits significant selectivity for JNK1 over other kinases, although it also shows inhibitory activity against CHK1, PAK4, AKT1, and ERK2 at higher concentrations. The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which in this case is JNK. Upon activation by cellular stressors or cytokines, this cascade leads to the phosphorylation and activation of transcription factors like c-Jun, which in turn regulate the expression of genes involved in various cellular responses.
Data Presentation
Experimental Concentrations of this compound in Cell Culture
The following table summarizes the experimental concentrations of this compound used in various cell lines and the observed effects. This data is intended to serve as a starting point for designing new experiments.
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| AML12 (mouse liver cells) | 10 µM | 24 hours | Cell Viability Assay, Western Blot | Significantly reduced the synergistic cytotoxicity induced by Patulin and Cadmium Chloride. Decreased levels of cleaved PARP, a marker of apoptosis. | [2] |
| HEK293 (human embryonic kidney cells) | > 30 µM | 24 hours | CellTiter-Glo Luminescent Cell Viability Assay | IC50 for cytotoxicity was determined to be greater than 30 µM. | |
| AML12 and HEK293 cells | 10 µM | 12 hours | ROS Assay | Significantly decreased the reactive oxygen species (ROS) generation induced by Patulin and Cadmium Chloride co-exposure. | [2] |
| AML12 and HEK293 cells | 10 µM | 24 hours | Western Blot | Reduced the activation of p53 and Bim induced by the combination of Patulin and Cadmium Chloride. | [2] |
Kinase Inhibition Profile of this compound
| Kinase | IC50 |
| JNK1 | 9 nM |
| CHK1 | 0.82 µM |
| PAK4 | 5.5 µM |
| AKT1 | 15 µM |
| ERK2 | 25 µM |
Experimental Protocols
Protocol 1: Inhibition of Toxin-Induced Apoptosis in AML12 Cells
This protocol is based on the methodology used to demonstrate the protective effects of this compound against cytotoxicity induced by patulin and cadmium chloride in AML12 cells.[2]
Materials:
-
AML12 cells
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, insulin-transferrin-selenium (ITS)
-
This compound (stock solution in DMSO)
-
Patulin (PAT)
-
Cadmium Chloride (CdCl2)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Reagents for Western blotting (lysis buffer, antibodies against PARP, cleaved PARP, and a loading control like β-actin)
Procedure:
-
Cell Seeding: Seed AML12 cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, pre-treat the cells with 10 µM this compound for 2 hours. A vehicle control (DMSO) should be run in parallel.
-
Toxin Treatment: After the pre-treatment, add a combination of Patulin and Cadmium Chloride (final concentrations to be determined based on preliminary dose-response experiments for your specific cell line) to the wells, with and without this compound.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: After incubation, measure cell viability using a standard assay like MTT or CellTiter-Glo®, following the manufacturer's instructions.
-
Western Blot Analysis: For protein analysis, seed cells in 6-well plates and treat as described above. After 24 hours of toxin treatment, lyse the cells and perform Western blotting to analyze the expression of apoptotic markers like cleaved PARP.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
This protocol describes how to measure the effect of this compound on intracellular ROS levels.[2]
Materials:
-
AML12 or HEK293 cells
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
Inducer of ROS (e.g., Patulin and Cadmium Chloride, H2O2)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment with this compound: Pre-treat the cells with 10 µM this compound for 2 hours.
-
ROS Induction: Add the ROS-inducing agent(s) to the wells.
-
DCFH-DA Staining: After a suitable incubation time with the ROS inducer (e.g., 12 hours), remove the medium and wash the cells with phosphate-buffered saline (PBS). Add DCFH-DA solution (typically 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Mandatory Visualizations
JNK1 Signaling Pathway
Caption: The JNK1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound's Cytoprotective Effects
Caption: Workflow for evaluating the cytoprotective effects of this compound.
References
Application Note: A Detailed Protocol for Western Blot Analysis of p-JNK Following Treatment with the JNK1 Inhibitor DB07268
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses, including inflammatory cytokines, oxidative stress, and UV radiation.[1] The JNK signaling pathway plays a crucial role in regulating cellular processes such as apoptosis, inflammation, and cell differentiation.[1][2] Dysregulation of the JNK pathway has been implicated in a variety of diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.
DB07268 is a potent and selective inhibitor of JNK1, with an IC50 value of 9 nM.[3][4][5][6] It exhibits significant selectivity for JNK1 over other kinases such as CHK1, CK2, and PLK.[3][6] As a selective JNK1 inhibitor, this compound is a valuable tool for investigating the specific roles of JNK1 in various signaling pathways and disease models. This application note provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of JNK (p-JNK) in cells treated with this compound.
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. It is initiated by the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7.[7] These dual-specificity kinases then phosphorylate JNK on threonine (Thr183) and tyrosine (Tyr185) residues within the activation loop, leading to its activation. Activated JNK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[7] This leads to the transcription of genes involved in various cellular responses.[1] this compound, as a JNK1 inhibitor, is expected to bind to JNK1 and prevent its phosphorylation or kinase activity, thereby blocking downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DB07268
DB07268 is identified as a potent and selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] JNK1 is implicated in various cellular processes, including inflammation, apoptosis, and cell proliferation.[1] While this compound has demonstrated clear efficacy in in-vitro settings, detailed protocols for its in vivo administration are not widely published. Available literature suggests that analogs of this compound have been profiled in vivo, exhibiting a range of pharmacokinetic profiles in mice and rats.[1][3] Some analogs displayed poor characteristics such as a short half-life and low oral absorption, while at least one analog showed more promising, modest pharmacokinetics.[1][3]
This document provides a summary of available formulation data and a generalized protocol for the in vivo application of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific in vivo dosage and efficacy data, researchers are strongly encouraged to conduct initial dose-finding and tolerability studies to determine the optimal administration parameters for their specific animal model and experimental design.
Formulation for In Vivo Administration
Proper formulation is critical for ensuring the bioavailability and stability of a compound in vivo. Based on supplier recommendations, several vehicle compositions can be considered for the formulation of this compound for administration in animal models. The choice of vehicle will depend on the desired route of administration (e.g., intraperitoneal, oral).
| Route of Administration | Vehicle Composition | Achievable Concentration | Reference |
| Injectable (e.g., Intraperitoneal) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [4] |
| Injectable (e.g., Intraperitoneal) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [4] |
| Oral | Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL (as a suspension) | [2] |
General Protocol for In Vivo Evaluation of this compound
The following protocol outlines a general workflow for the initial in vivo evaluation of this compound. This should be adapted based on the specific research question and animal model.
Preliminary Steps
-
Animal Model Selection: Choose an appropriate animal model (e.g., mouse, rat) that is relevant to the disease or biological process under investigation. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
-
Ethical Approval: Obtain necessary ethical approval from the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
Dose-Finding and Tolerability Study
-
Objective: To determine the maximum tolerated dose (MTD) and to observe any potential adverse effects.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2][4]
-
Formulate this compound in the chosen vehicle for in vivo administration (see table above). It is recommended to prepare fresh formulations on the day of use.[4]
-
Divide animals into several groups (n=3-5 per group).
-
Administer escalating doses of this compound to different groups. Include a vehicle-only control group.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.
-
Efficacy Study
-
Objective: To evaluate the therapeutic efficacy of this compound in a disease model.
-
Methodology:
-
Induce the disease or condition in the selected animal model.
-
Randomize animals into treatment groups: vehicle control, this compound at one or more doses below the MTD, and potentially a positive control group.
-
Administer the treatments according to a predetermined schedule (e.g., once daily, twice daily) and route (e.g., intraperitoneal injection, oral gavage).
-
Monitor disease progression and relevant endpoints throughout the study.
-
At the end of the study, collect tissues for pharmacokinetic and pharmacodynamic (e.g., target engagement) analysis.
-
Mechanism of Action: JNK Signaling Pathway
This compound is a potent inhibitor of JNK1, a member of the JNK family of kinases.[2][3] The JNK signaling pathway is activated by various stress stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1) and environmental stresses.[5] This activation leads to a kinase cascade that ultimately results in the phosphorylation of transcription factors, most notably c-Jun.[5] The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in inflammation, apoptosis, and cell survival. By inhibiting JNK1, this compound blocks this signaling cascade, thereby preventing the phosphorylation of c-Jun and modulating the downstream cellular responses.
References
Troubleshooting & Optimization
DB07268 Technical Support Center: Optimizing JNK1 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using DB07268 to achieve maximum JNK1 inhibition in their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and highly selective inhibitor of c-Jun N-terminal kinase 1 (JNK1). Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding site of JNK1, preventing the kinase from phosphorylating its downstream substrates. It has a reported half-maximal inhibitory concentration (IC50) for JNK1 of approximately 9 nM in cell-free assays.
Q2: How should I prepare and store stock solutions of this compound?
Proper handling and storage are critical for maintaining the compound's activity.
-
Solubilization: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 32 mg/mL or higher. It is recommended to use fresh, anhydrous DMSO to ensure complete dissolution. The compound is insoluble in water.
-
Stock Solution Storage: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).
-
Powder Storage: As a solid, this compound powder should be stored at -20°C and can be stable for up to 3 years.
Q3: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound depends on the experimental system (e.g., cell-free biochemical assay vs. cell-based assay).
-
Biochemical Assays: For cell-free kinase assays, a starting concentration close to the IC50 (9 nM) is recommended. A dose-response curve ranging from 1 nM to 1 µM is advisable to determine the precise IC50 in your specific assay conditions.
-
Cell-Based Assays: For cell-based experiments, higher concentrations are typically required due to factors like cell permeability and stability. A starting range of 100 nM to 10 µM is recommended. It is crucial to perform a dose-response experiment to identify the optimal concentration that maximizes JNK1 inhibition while minimizing off-target effects and cytotoxicity.
Q4: What is the kinase selectivity profile of this compound?
| Kinase Target | IC50 Value |
| JNK1 | 9 nM |
| CHK1 | 0.82 µM |
| PAK4 | 5.5 µM |
| AKT1 | 15 µM |
| ERK2 | 25 µM |
| Data sourced from MedchemExpress. |
Section 2: Troubleshooting Guides
Problem: No or unexpectedly low JNK1 inhibition observed.
Q: I'm using this compound but not seeing the expected decrease in the phosphorylation of JNK1 substrates like c-Jun. What should I check?
This is a common issue that can often be resolved by systematically reviewing the experimental setup. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low JNK1 inhibition.
Problem: High cellular cytotoxicity observed at effective concentrations.
Q: My cells are showing signs of toxicity (e.g., poor morphology, detachment, low viability) at concentrations where I expect to see specific JNK1 inhibition. What can I do?
It's crucial to distinguish between targeted JNK1 inhibition and general cellular toxicity. High concentrations of this compound or the DMSO vehicle can be toxic.
-
Determine the Therapeutic Window: Perform two parallel dose-response experiments. In one, measure JNK1 inhibition (e.g., via p-c-Jun Western blot). In the other, measure cell viability using an MTT, CCK-8, or CellTiter-Glo assay. The optimal concentration will strongly inhibit JNK1 with minimal impact on cell viability.
-
Check Vehicle Toxicity: Include a "vehicle-only" control group that receives the highest concentration of DMSO used in your experiment to ensure the vehicle itself is not causing the toxicity.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to inhibit JNK1 signaling without inducing long-term cytotoxic effects.
-
Consider Off-Target Effects: At micromolar concentrations, this compound begins to inhibit other kinases like CHK1. The observed toxicity could be a result of these off-target inhibitions.
Caption: Balancing JNK1 inhibition and cell viability.
Section 3: Key Experimental Protocols
Protocol 1: Western Blot Analysis of JNK1 Inhibition in Cultured Cells
This protocol details how to measure the inhibitory effect of this compound on the JNK signaling pathway by assessing the phosphorylation status of JNK and its direct substrate, c-Jun.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal JNK activity, you may serum-starve the cells for 4-16 hours, depending on the cell type.
-
Inhibitor Pre-treatment: Treat cells with a range of this compound concentrations (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
JNK Pathway Stimulation: Induce JNK signaling by treating cells with a known activator (e.g., Anisomycin, UV-C radiation, or TNF-α) for a predetermined time (typically 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
Phospho-c-Jun (Ser63 or Ser73)
-
Total c-Jun
-
Loading Control (e.g., GAPDH, β-Actin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the percentage of inhibition.
Caption: Western blot workflow for assessing JNK1 inhibition.
Protocol 2: Cell Viability Assessment using CCK-8 or MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and establish a safe concentration range for your experiments.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Add a range of this compound concentrations to the wells, mirroring the concentrations used in your primary inhibition experiment. Include a "cells only" (no treatment) control and a "vehicle only" control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
-
Final Incubation:
-
For CCK-8: Incubate for 1-4 hours until the color develops.
-
For MTT: Incubate for 4 hours to allow formazan crystals to form.
-
-
Measurement:
-
For CCK-8: Measure the absorbance at 450 nm using a microplate reader.
-
For MTT: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Mix thoroughly and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the "cells only" or vehicle control. Plot the viability against the log of the this compound concentration to determine the cytotoxic concentration (CC50).
Section 4: Signaling Pathway Visualization
The JNK1 pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which translates extracellular stimuli into cellular responses.
Caption: The JNK1 signaling pathway and the point of inhibition by this compound.
Technical Support Center: Off-Target Effects of DB07268
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the off-target effects of DB07268, a potent c-Jun N-terminal kinase 1 (JNK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is c-Jun N-terminal kinase 1 (JNK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound is a potent inhibitor of JNK1 with a reported IC50 value of 9 nM.[1][2]
Q2: Besides JNK1, what other kinases are known to be inhibited by this compound?
A2: this compound has been shown to exhibit off-target activity against several other kinases. Notably, it inhibits Checkpoint Kinase 1 (CHK1), Casein Kinase 2 (CK2), Polo-like Kinase (PLK), p21-Activated Kinase 4 (PAK4), Protein Kinase B (AKT1), and Extracellular signal-regulated Kinase 2 (ERK2).[2] While it shows submicromolar potency against CHK1, CK2, and PLK, it is reported to be at least 70- to 90-fold more potent against JNK1.
Q3: I am observing unexpected cell cycle arrest in my experiments with this compound. Could this be an off-target effect?
A3: Yes, unexpected cell cycle arrest is a plausible off-target effect of this compound. This is likely due to the inhibition of kinases that are critical for cell cycle progression, such as CHK1 and PLK1.[3][4][5][6][7][8] CHK1 is a key regulator of the DNA damage response and is involved in S and G2/M phase checkpoints.[5][6][9] PLK1 plays a crucial role in mitotic entry, centrosome maturation, and spindle assembly.[4][7][10] Inhibition of these kinases can lead to cell cycle arrest at various phases.
Q4: My cells are showing altered morphology, adhesion, and migration. Is this related to this compound's activity?
A4: Alterations in cell morphology, adhesion, and migration are potential off-target effects of this compound, likely mediated by the inhibition of PAK4. PAK4 is a serine/threonine kinase that plays a significant role in regulating the actin cytoskeleton, focal adhesions, and cell motility.[11][12][13][14][15]
Q5: I am seeing unexpected changes in cell survival and proliferation in my experiments. What could be the cause?
A5: Unanticipated effects on cell survival and proliferation can be attributed to the off-target inhibition of AKT1 and ERK2. The AKT1 signaling pathway is a major regulator of cell survival, proliferation, and metabolism.[16][17][18][19][20] The ERK/MAPK pathway, in which ERK2 is a key component, is also central to cell proliferation and differentiation.[1][21][22][23]
Troubleshooting Guides
Issue: Unexpected Phenotypes Observed in Cellular Assays
If you observe cellular effects that are not consistent with JNK1 inhibition, consider the following troubleshooting steps:
| Observed Phenotype | Potential Off-Target Kinase(s) | Troubleshooting/Validation Steps |
| Cell Cycle Arrest | CHK1, PLK1, CK2 | 1. Perform Cell Cycle Analysis: Use flow cytometry to determine the specific phase of cell cycle arrest (G1, S, or G2/M).2. Western Blot for Key Markers: Analyze the phosphorylation status of downstream targets of CHK1 (e.g., Cdc25A) and PLK1 (e.g., proteins involved in mitotic entry).3. Use More Specific Inhibitors: If available, use highly selective inhibitors for CHK1 or PLK1 to see if they replicate the observed phenotype. |
| Altered Cell Adhesion and Migration | PAK4 | 1. Immunofluorescence Staining: Visualize changes in the actin cytoskeleton and focal adhesions (e.g., staining for F-actin and paxillin).2. Cell Migration/Invasion Assays: Quantify changes in cell motility using assays such as wound healing or transwell migration assays.3. Knockdown of PAK4: Use siRNA or shRNA to reduce PAK4 expression and assess if this phenocopies the effect of this compound. |
| Changes in Cell Survival/Apoptosis | AKT1, ERK2 | 1. Apoptosis Assays: Use assays like Annexin V/PI staining or caspase activity assays to quantify apoptosis.2. Western Blot for Survival Pathways: Examine the phosphorylation status of key proteins in the AKT (e.g., GSK3β, FoxO transcription factors) and ERK (e.g., RSK) signaling pathways.3. Confirm with Alternative Inhibitors: Use well-characterized AKT and ERK inhibitors to determine if they produce similar effects. |
Data Presentation
Kinase Selectivity Profile of this compound
The following table summarizes the known on-target and off-target inhibitory activities of this compound.
| Target Kinase | IC50 | Primary Cellular Functions |
| JNK1 (Primary Target) | 9 nM | Stress response, inflammation, apoptosis |
| CHK1 | 0.82 µM | Cell cycle checkpoint, DNA damage response |
| PAK4 | 5.5 µM | Cytoskeletal dynamics, cell motility |
| AKT1 | 15 µM | Cell survival, proliferation, metabolism |
| ERK2 | 25 µM | Cell proliferation, differentiation |
| PLK | Not specified | Mitotic entry, spindle formation |
| CK2 | Not specified | Cell growth, proliferation, survival |
IC50 values are sourced from publicly available data.[2] Researchers should perform their own dose-response experiments to determine the effective concentration in their specific experimental system.
Experimental Protocols
Representative Protocol: In Vitro Radiometric Protein Kinase Assay
This protocol provides a general framework for determining the inhibitory activity of a compound, such as this compound, against a specific kinase in a biochemical assay. This method is considered a gold standard for its direct measurement of kinase activity.[24][25][26]
1. Materials and Reagents:
-
Purified recombinant kinase of interest (e.g., CHK1, PAK4, etc.)
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP stock solution (e.g., 10 mM)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphocellulose filter paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
-
96-well reaction plates
2. Assay Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase at their final desired concentrations.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in the kinase reaction buffer to achieve a range of concentrations for IC50 determination. Include a DMSO-only control.
-
Set up the Reaction: In a 96-well plate, add the inhibitor dilutions.
-
Initiate the Kinase Reaction: Add the kinase reaction master mix to each well. To start the reaction, add the ATP mix (a combination of non-radiolabeled and radiolabeled ATP). The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range (typically 15-30 minutes).
-
Stop the Reaction and Spot: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of each reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: After drying the filter paper, place it in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's primary and off-target kinases and their cellular consequences.
Caption: Experimental workflow for a radiometric protein kinase assay to determine inhibitor potency.
Caption: Simplified signaling pathways of off-target kinases CHK1 and PLK1, and their inhibition by this compound.
References
- 1. scilit.com [scilit.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 12. rupress.org [rupress.org]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. researchgate.net [researchgate.net]
- 15. PAK4 signaling in health and disease: defining the PAK4-CREB axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Akt Signaling, Cell Growth and Survival | StressMarq [stressmarq.com]
- 17. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. editverse.com [editverse.com]
- 19. The activation of Akt/PKB signaling pathway and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The activation of Akt/PKB signaling pathway and cell survival | Semantic Scholar [semanticscholar.org]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. revvity.com [revvity.com]
- 26. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting DB07268 Instability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the instability of the JNK1 inhibitor, DB07268, in aqueous solutions. The following question-and-answer format directly addresses common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound is inherently hydrophobic and has very low solubility in aqueous solutions.[1][2] Precipitation, often referred to as "crashing out," is expected when a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer. This occurs because the compound is no longer in a solubilizing environment.
Q2: I'm observing a decrease in the effective concentration of this compound in my experiments over time. What could be the cause?
A2: This is likely due to either precipitation or chemical degradation. Hydrophobic compounds like this compound can aggregate and fall out of solution, especially during long incubations or freeze-thaw cycles.[3] Additionally, while specific degradation pathways for this compound are not extensively documented, compounds with similar structures can be susceptible to hydrolysis or oxidation in aqueous environments, particularly at non-optimal pH or in the presence of certain reactive species.
Q3: How can I prepare a stable working solution of this compound for my in vitro assay?
A3: The key is to maintain a sufficiently solubilizing environment. Here are a few strategies:
-
Co-solvents: Maintain a low percentage of an organic co-solvent, such as DMSO, in your final aqueous solution. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay, as high concentrations can be cytotoxic.
-
Solubilizing Excipients: The use of excipients can significantly improve the solubility and stability of hydrophobic compounds.[4][5] Consider the following options:
-
Cyclodextrins: These molecules encapsulate the hydrophobic drug, increasing its solubility in water.[6]
-
Surfactants: Non-ionic surfactants like Tween-80 can form micelles that solubilize this compound.[6]
-
Polymers: Biocompatible polymers such as polyethylene glycol (PEG) can also enhance solubility.[6]
-
Troubleshooting Guide
Issue 1: Precipitation upon dilution of DMSO stock solution.
| Potential Cause | Recommended Solution |
| High degree of supersaturation upon dilution. | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing vigorously to ensure rapid and uniform dispersion. |
| Low temperature of the aqueous buffer. | Ensure your aqueous buffer is at room temperature or slightly warmed before adding the this compound stock solution. |
| Final DMSO concentration is too low. | Increase the final DMSO concentration in your working solution, but keep it below the tolerance limit of your experimental system. |
Issue 2: Instability of the aqueous working solution over time.
| Potential Cause | Recommended Solution |
| Time-dependent precipitation. | Prepare fresh working solutions immediately before each experiment. Avoid long-term storage of diluted aqueous solutions. |
| Adsorption to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips. |
| Chemical degradation. | Protect your solutions from light and consider sterile-filtering to prevent microbial contamination, which can alter pH and introduce degradative enzymes. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| DMSO | ≥ 32 mg/mL (99.59 mM) | [6] |
| DMF | 30 mg/mL | [7] |
| DMSO:PBS (pH 7.2) (1:30) | 0.03 mg/mL | [7] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Recommended Formulation Protocols for In Vivo Use
For researchers conducting animal studies, two established formulation protocols have been shown to achieve a clear solution of this compound at a concentration of ≥ 2.08 mg/mL.[6]
Protocol 1: Co-solvent and Surfactant-based Formulation
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following, ensuring complete mixing after each addition:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Protocol 2: Cyclodextrin-based Formulation
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Add 10% DMSO (from stock solution) to 90% of the 20% SBE-β-CD in saline solution and mix thoroughly.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a chosen aqueous buffer.
1. Materials:
-
This compound
-
DMSO (HPLC grade)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Acetonitrile (HPLC grade)
-
Formic acid or trifluoroacetic acid (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the aqueous working solution by diluting the DMSO stock into the chosen buffer to the final desired concentration. Note the initial concentration.
-
Incubate the working solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution.
-
Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and dilute it with the mobile phase to a concentration within the linear range of the HPLC method.
-
Analyze the samples by HPLC. A typical method would involve a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound instability.
Simplified JNK1 Signaling Pathway
Caption: Simplified overview of the JNK1 signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound|929007-72-7|COA [dcchemicals.com]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. MySkinRecipes [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
minimizing cytotoxicity of DB07268 in primary cell cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cytotoxicity of DB07268, also known as Pentamidine, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound is an aromatic diamidine antimicrobial agent, clinically known as Pentamidine.[1] Its cytotoxicity stems from its ability to interfere with multiple fundamental cellular processes. It is known to inhibit the synthesis of DNA, RNA, and proteins, and interfere with polyamine synthesis.[1][2] Furthermore, it can affect mitochondrial function and induce programmed cell death, or apoptosis.[2][3]
Q2: What are the known cellular pathways affected by this compound?
This compound has been shown to modulate several signaling pathways, which can contribute to its cytotoxic effects. These include:
-
DNA Damage Response (DDR): It can inhibit key proteins in the DDR pathway such as ATM and MRE11, and reduce the accumulation of γ-H2AX and NBS1 at sites of DNA double-strand breaks.[4]
-
PI3K/AKT Pathway: Studies have shown that Pentamidine can suppress the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[5]
-
Apoptosis Pathways: It can sensitize cells to apoptosis by upregulating the expression of Death Receptor 5 (DR5) and downregulating anti-apoptotic proteins like XIAP and Mcl-1.[6]
-
PTEN Stability: Pentamidine has been found to increase the protein expression and stability of PTEN, a tumor suppressor that antagonizes the PI3K/AKT pathway.[7]
Q3: Are there known IC50 values for this compound?
Troubleshooting Guide: Minimizing Cytotoxicity
This guide provides solutions to common issues encountered when working with this compound in primary cell cultures.
| Problem | Potential Cause | Suggested Solution |
| High levels of cell death even at low concentrations. | Primary cells are highly sensitive. | Perform a detailed dose-response and time-course experiment to find the optimal sub-toxic concentration and exposure duration. Start with a very low concentration range and short exposure times. |
| Inconsistent results between experiments. | Variability in primary cell lots, cell density, or compound preparation. | Use cells from the same donor and passage number where possible. Ensure consistent cell seeding density. Prepare fresh stock solutions of this compound for each experiment. |
| Observed cytotoxicity is masking the intended experimental effect. | The cytotoxic mechanism is interfering with the pathway under investigation. | Consider using a lower, non-cytotoxic concentration for a longer duration. Explore co-treatment with a cell-protective agent, such as an antioxidant, if relevant to your experimental design. |
| Difficulty in distinguishing between cytotoxicity and cytostatic effects. | This compound can have both effects.[3] | Utilize multiple assay endpoints. For example, combine a metabolic assay (like MTT or MTS) with a membrane integrity assay (like LDH release) and a cell proliferation assay.[8][9] |
Quantitative Cytotoxicity Data
The following table summarizes reported cytotoxic concentrations of this compound from various studies. Note that these are primarily from model organisms or cancer cell lines and should be used as a reference for designing experiments in primary cells.
| Cell/Organism Type | Assay | Concentration/Metric | Reference |
| Saccharomyces cerevisiae | Growth Inhibition | IC50: 1.25 µg/ml (nonfermentable carbon source) | [3] |
| Saccharomyces cerevisiae | Growth Inhibition | IC50: 250 µg/ml (fermentable carbon source) | [3] |
| Ovarian Cancer Cells (HO8910, Caov3) | MTS Assay (24h) | Dose-dependent decrease in viability (1-20 µmol/L) | [7] |
| HeLa Cells | Cell Viability (with irradiation) | Increased radiosensitivity at 0.05 mM and 0.1 mM | [4] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTS Assay
This protocol outlines a standard method for assessing the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathways and Workflows
References
- 1. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pentamidine isethionate on Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisbenzamidine derivative, pentamidine represses DNA damage response through inhibition of histone H2A acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentamidine sensitizes chronic myelogenous leukemia K562 cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Technical Support Center: Enhancing Brain Penetration of DB07268
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo brain penetration of DB07268, a potent JNK1 inhibitor.
Troubleshooting Guides
Issue: Low Brain-to-Plasma Ratio of this compound in Preclinical Models
Researchers often encounter low brain concentrations of this compound relative to plasma concentrations, indicating poor penetration across the blood-brain barrier (BBB). This guide provides a systematic approach to diagnose the underlying cause and explore potential solutions.
Step 1: Characterize the Physicochemical Properties of this compound
Initial Assessment Workflow
Figure 1. Initial assessment workflow for this compound's physicochemical properties.
Step 2: Determine if this compound is a Substrate of Efflux Transporters
Efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump xenobiotics out of the brain. Many kinase inhibitors are substrates for these transporters.
Experimental Protocol: In Vitro Efflux Transporter Assay
An in vitro model using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding for P-gp) or ABCG2 gene (encoding for BCRP) is a standard method to assess efflux liability.
| Parameter | Methodology | Interpretation |
| Cell Line | MDCK-MDR1 (for P-gp) or MDCK-BCRP | Expresses high levels of the target transporter. |
| Assay Type | Bidirectional permeability assay in Transwell plates. | Measures the transport of this compound from the apical (blood) to the basolateral (brain) side (A-to-B) and vice versa (B-to-A). |
| Test Conditions | Incubate cells with this compound with and without a known inhibitor of the transporter (e.g., verapamil for P-gp, Ko143 for BCRP). | A significant increase in A-to-B transport or decrease in B-to-A transport in the presence of the inhibitor suggests this compound is a substrate. |
| Data Analysis | Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). | An ER > 2 is generally considered indicative of active efflux. |
Troubleshooting Efflux-Mediated Poor Brain Penetration
Figure 2. Strategies to overcome efflux-mediated poor brain penetration of this compound.
Step 3: Strategies to Mitigate Efflux and Enhance Brain Penetration
Based on the findings from the efflux assays, several strategies can be employed:
-
Co-administration with an Efflux Pump Inhibitor: While clinically challenging due to potential drug-drug interactions, this can be a valuable preclinical tool to validate that efflux is the primary barrier. Zosuquidar is a potent P-gp inhibitor that has been used in preclinical studies[1].
-
Chemical Modification: Structure-activity relationship (SAR) studies can guide modifications to the this compound scaffold to reduce its affinity for efflux transporters. Strategies include:
-
Reducing hydrogen bond donors: This can decrease the interaction with the transporter.
-
Increasing intramolecular hydrogen bonding: This can mask polar groups.
-
Adding a carboxylic acid group: This can sometimes reduce P-gp efflux.
-
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can shield the drug from efflux transporters and facilitate its transport across the BBB[1].
Issue: this compound is Not an Efflux Substrate but Still Shows Poor Brain Penetration
If this compound is not a substrate for major efflux transporters, other factors may be limiting its brain uptake.
Troubleshooting Non-Efflux-Mediated Poor Brain Penetration
Figure 3. Troubleshooting poor brain penetration of this compound when not caused by efflux.
Experimental Protocol: In Vivo Brain-to-Plasma Ratio (logBB) Determination
This is the gold standard for measuring the extent of brain penetration in vivo.[2]
| Parameter | Methodology | Data Analysis |
| Animal Model | Typically mice or rats. | |
| Dosing | Administer this compound via the intended clinical route (e.g., oral, intravenous). | |
| Sample Collection | At various time points post-dose, collect blood and brain tissue. | |
| Quantification | Use a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound in plasma and brain homogenate. | Calculate the brain-to-plasma concentration ratio (B/P ratio). logBB = log10(Cbrain / Cplasma). |
| Unbound Fraction | Determine the fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis. | Calculate the unbound brain-to-plasma ratio: Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma). |
A Kp,uu value close to 1 suggests that the drug freely crosses the BBB by passive diffusion. A value significantly less than 1 suggests poor permeability or active efflux, while a value greater than 1 may indicate active influx.
Frequently Asked Questions (FAQs)
Q1: What are the ideal physicochemical properties for a CNS drug?
A1: Generally, CNS drugs have a lower molecular weight (<450 Da), a moderate lipophilicity (LogP between 1 and 3), and a lower polar surface area (PSA < 90 Ų). They should also have a limited number of rotatable bonds and hydrogen bond donors.
Q2: How can I predict if this compound is a P-gp or BCRP substrate without running experiments?
A2: Several in silico models and online prediction tools are available that use machine learning algorithms based on the chemical structure of a compound to predict its likelihood of being a P-gp or BCRP substrate. These can be cost-effective initial screening methods.
Q3: Are there alternative routes of administration to improve brain delivery of this compound?
A3: Intranasal administration is a non-invasive method that can bypass the BBB and deliver drugs directly to the CNS[1]. This could be explored for this compound in preclinical models.
Q4: What are some of the limitations of in vitro BBB models?
A4: While useful for screening, in vitro models may not fully replicate the complexity of the in vivo BBB, including the presence of pericytes and astrocytes, and the influence of blood flow. Therefore, in vivo validation is crucial.
Q5: Can focused ultrasound be used to enhance the delivery of this compound to the brain?
A5: Focused ultrasound in combination with microbubbles is an emerging non-invasive technique to transiently open the BBB and enhance drug delivery to the brain[1]. This could be a potential strategy for this compound, particularly for targeted delivery to specific brain regions.
References
Technical Support Center: Addressing Poor Oral Bioavailability of DB07268 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of DB07268 analogs. As a potent JNK1 inhibitor, the therapeutic potential of this compound and its analogs is significant; however, issues with poor oral absorption can hinder clinical development.[1][2][3][4][5][] This guide offers structured advice to diagnose and overcome these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound analog shows high in vitro potency but very low exposure after oral administration in animal models. What are the likely causes?
A1: Low oral bioavailability for a potent compound like a this compound analog is typically multifactorial. The primary culprits are often poor aqueous solubility and/or low intestinal permeability.[7][8][9] Additionally, extensive first-pass metabolism in the gut wall or liver and efflux by intestinal transporters can significantly reduce the amount of drug reaching systemic circulation.[10][11][12][13]
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of your analog at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract.
-
Assess the lipophilicity (LogP/LogD) to understand its partitioning behavior.
-
-
Evaluate Intestinal Permeability:
-
Conduct an in vitro permeability assay using a Caco-2 cell monolayer to assess the apparent permeability coefficient (Papp). This will help determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[14]
-
-
Investigate Metabolic Stability:
-
Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance and identify major metabolites.
-
The following diagram illustrates the primary barriers to oral drug absorption:
Caption: Key barriers impacting oral bioavailability of a drug candidate.
Q2: My analog has extremely low aqueous solubility. What formulation strategies can I employ to improve its dissolution?
A2: For compounds with low aqueous solubility, several formulation strategies can be explored to enhance their dissolution rate and extent.[7][8][15] The choice of strategy will depend on the specific physicochemical properties of your analog.
Potential Solutions & Comparative Data:
| Formulation Strategy | Mechanism of Action | Expected Improvement in Apparent Solubility (Hypothetical) | Key Considerations |
| Micronization/Nanonization | Increases surface area to volume ratio, leading to faster dissolution.[8] | 2-10 fold | Can be prone to aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a carrier polymer in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[16] | 10-100 fold | Physical stability of the amorphous form during storage. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, facilitating dissolution and absorption.[7][17] | >100 fold | Potential for GI side effects with high surfactant concentrations. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a soluble complex.[8] | 5-50 fold | Stoichiometry of the complex and potential for competitive displacement. |
The following workflow can guide your formulation development process:
Caption: A workflow for selecting and evaluating formulation strategies.
Q3: My Caco-2 permeability assay indicates that my this compound analog is a P-gp substrate. How can I overcome this efflux?
A3: P-glycoprotein (P-gp) is an efflux transporter that can significantly limit the absorption of its substrates by pumping them back into the intestinal lumen.[14][18][19]
Strategies to Mitigate P-gp Efflux:
-
Prodrug Approach: Modify the chemical structure of the analog to create a prodrug that is not a P-gp substrate.[20][21][22] The prodrug is then converted to the active parent drug after absorption.
-
Formulation with P-gp Inhibitors: Co-administer the analog with a P-gp inhibitor. Many excipients used in lipid-based formulations, such as certain surfactants and polymers, have P-gp inhibitory effects.
-
Nanotechnology-Based Delivery Systems: Encapsulating the drug in nanoparticles can help it bypass efflux transporters.[23][24][25][26]
Hypothetical Pharmacokinetic Data for a P-gp Substrate Analog:
| Formulation | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 | 150 | 5 |
| With P-gp Inhibitor | 150 | 600 | 20 |
| Prodrug | 200 | 900 | 30 |
| Nanoparticle Formulation | 180 | 850 | 28 |
Q4: My analog is susceptible to extensive first-pass metabolism. What are my options?
A4: Extensive first-pass metabolism in the liver and/or gut wall is a major barrier to achieving adequate oral bioavailability.[10][11][12][13][27]
Approaches to Address First-Pass Metabolism:
-
Prodrug Design: A prodrug can be designed to block the metabolic site of the parent molecule.[21][22] The promoiety is cleaved after absorption, releasing the active drug.
-
Alternative Routes of Administration: While the focus is on oral delivery, for initial in vivo efficacy studies, consider routes that bypass the liver, such as intravenous, subcutaneous, or sublingual administration.[11][12]
-
Enteric Coating/Targeted Delivery: For metabolism occurring in specific regions of the GI tract, formulation strategies like enteric coating can help the drug bypass these areas.
-
Co-administration with Metabolic Inhibitors: While not a common development strategy due to potential drug-drug interactions, this can be used in preclinical studies to confirm the extent of first-pass metabolism.
The following diagram illustrates the concept of a prodrug bypassing first-pass metabolism:
References
- 1. glpbio.com [glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 12. First pass effect - Wikipedia [en.wikipedia.org]
- 13. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 14. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharm-int.com [pharm-int.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 19. bioivt.com [bioivt.com]
- 20. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. View of Advancements in Nanotechnology-Based Drug Delivery Systems for Oral Healthcare: From Traditional Practices to Personalized Medicine: A REVIEW [abjmhs.albayan.edu.iq]
- 24. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 25. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 27. m.youtube.com [m.youtube.com]
DB07268 compensation mechanisms in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DB07268 in long-term studies. The focus is on understanding and identifying potential cellular compensation mechanisms that may arise from chronic inhibition of JNK1.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished effect of this compound in our cell line after prolonged treatment. What could be the underlying cause?
A1: Diminished efficacy of this compound in long-term studies can be attributed to several compensatory mechanisms that cells may develop to counteract the chronic inhibition of JNK1. These can include:
-
Upregulation of Parallel Signaling Pathways: Cells may upregulate the activity of other pro-survival or proliferative pathways to bypass the JNK1 blockade. Key pathways to investigate are the PI3K/Akt and ERK/MAPK pathways, which share some downstream targets with the JNK pathway and can be involved in crosstalk.
-
Feedback Loop Activation: The JNK signaling network has intricate feedback loops. Long-term inhibition of JNK1 might lead to the downregulation of negative feedback regulators (e.g., phosphatases like DUSPs) or the upregulation of positive feedback loops, eventually leading to a dampened response to the inhibitor.
-
Off-Target Effects and Compensation: At higher concentrations, this compound has been shown to inhibit other kinases such as CHK1, PAK4, AKT1, and ERK2. Chronic inhibition of these off-target kinases could trigger distinct compensatory responses that might counteract the intended effects of JNK1 inhibition.
-
Increased Drug Efflux: Cells may increase the expression of multidrug resistance transporters (e.g., ABC transporters), leading to reduced intracellular concentrations of this compound.
Q2: How can we experimentally verify if compensatory pathways are being activated in our long-term this compound experiments?
A2: To investigate the activation of compensatory pathways, a multi-pronged approach is recommended:
-
Western Blotting: This is a fundamental technique to assess the phosphorylation status (and thus activity) of key proteins in suspected compensatory pathways. For example, you can probe for phosphorylated Akt (p-Akt), phosphorylated ERK (p-ERK), and phosphorylated forms of their downstream effectors.
-
Kinase Activity Assays: To directly measure the enzymatic activity of kinases in compensatory pathways, you can perform in vitro kinase assays using immunoprecipitated kinases from your cell lysates.
-
Gene Expression Analysis: Using techniques like quantitative PCR (qPCR) or RNA sequencing, you can analyze the expression levels of genes known to be involved in compensatory signaling pathways or in drug resistance.
-
Phosphoproteomics: For a more unbiased and comprehensive view, mass spectrometry-based phosphoproteomics can identify changes in the phosphorylation of thousands of proteins, potentially revealing unexpected compensatory mechanisms.
Q3: What are the known off-target effects of this compound, and how might they influence the results of long-term studies?
A3: this compound is a potent JNK1 inhibitor, but it can also inhibit other kinases at higher concentrations, including CHK1, PAK4, AKT1, and ERK2. In long-term studies, these off-target effects can become significant:
-
CHK1: Inhibition of this key cell cycle checkpoint kinase can lead to genomic instability and may select for cells with altered cell cycle regulation.
-
PAK4: This kinase is involved in cell motility, survival, and proliferation. Its inhibition could initially contribute to the anti-cancer effects of this compound but might also trigger compensatory signaling.
-
AKT1: As a central node in a major pro-survival pathway, its inhibition could be beneficial; however, cells might develop resistance by upregulating other survival pathways.
-
ERK2: Inhibition of ERK2, part of the MAPK pathway, could have complex consequences on cell proliferation and survival, and its chronic inhibition is a likely trigger for compensatory mechanisms.
It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects and to validate key findings using more specific inhibitors for the suspected off-target kinases if necessary.
Troubleshooting Guides
Issue 1: Inconsistent results in long-term cell viability assays with this compound.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous cell population. |
| Evolution of resistance | Test for the expression of drug efflux pumps (e.g., Western blot for ABCB1). Perform dose-response curves at different time points to check for a rightward shift. |
| Mycoplasma contamination | Regularly test your cell cultures for mycoplasma contamination. |
| Inconsistent inhibitor activity | Prepare fresh stock solutions of this compound regularly and store them appropriately. |
Issue 2: Unexpected changes in the expression of apoptosis-related proteins in this compound-treated cells.
| Possible Cause | Troubleshooting Step |
| Activation of compensatory pro-survival pathways | Analyze the activation status of the PI3K/Akt and ERK/MAPK pathways via Western blotting for p-Akt and p-ERK. |
| JNK's dual role in apoptosis | The role of JNK in apoptosis is context-dependent. In some scenarios, JNK inhibition can be anti-apoptotic. Consider the specific genetic background of your cells. |
| Off-target effects | Evaluate the effects of more specific inhibitors for kinases like AKT1 or ERK2 to dissect their contribution. |
Quantitative Data Presentation
In long-term studies, it is critical to systematically collect and analyze quantitative data to monitor for the emergence of compensatory mechanisms. Below is a template table for tracking changes in key signaling molecules over time.
| Time Point | This compound Conc. (nM) | % Cell Viability | p-JNK1/JNK1 Ratio | p-Akt/Akt Ratio | p-ERK/ERK Ratio |
| Day 0 | 0 | 100 | 1.0 | 1.0 | 1.0 |
| Day 0 | 10 | 80 | 0.2 | 1.1 | 1.2 |
| Day 15 | 10 | 85 | 0.3 | 1.8 | 1.9 |
| Day 30 | 10 | 95 | 0.4 | 2.5 | 2.8 |
This is a template. The specific proteins and concentrations should be adapted to your experimental system.
Experimental Protocols
Protocol 1: Western Blotting for Compensatory Pathway Activation
-
Cell Lysis: After long-term treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, p-JNK, and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
Protocol 2: In Vitro Kinase Assay for Akt Activity
-
Immunoprecipitation: Lyse cells as described above. Incubate 200-500 µg of protein lysate with an anti-Akt antibody overnight at 4°C, followed by incubation with protein A/G agarose beads for 2 hours.
-
Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing a specific Akt substrate (e.g., GSK-3α/β) and ATP. Incubate for 30 minutes at 30°C.
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified JNK1 signaling pathway and the inhibitory action of this compound.
Caption: Logical relationship of potential compensation mechanisms to reduced this compound efficacy.
Experimental Workflow Diagram
Caption: Standard experimental workflow for Western blotting.
avoiding DB07268 degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of DB07268 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] Under these conditions, the compound is stable for at least two to four years.[1][3] For short-term storage, such as a few days to weeks, it can be kept at 0-4°C.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[4][5] For long-term storage, these aliquots should be kept at -80°C, where they can be stable for up to one year.[4] For shorter periods, storage at -20°C is suitable for up to one month.[2][4] It is recommended to use fresh DMSO for preparing solutions, as moisture-absorbing DMSO can reduce the solubility of the compound.[4]
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which contains aminopyrimidine and benzamide moieties, this compound may be susceptible to degradation through hydrolysis, oxidation, and photodecomposition.
-
Hydrolysis: The benzamide group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine.[4][6][7][8]
-
Oxidation: The aminopyrimidine ring and the hydroxyphenyl group could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.[9][10][11][12]
-
Photodecomposition: Exposure to light, particularly UV radiation, can lead to the degradation of the compound. Molecules that absorb light at wavelengths of 320 nm or higher are at a higher risk of photostability issues.[3]
Q4: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that both solid and solution forms of this compound are stored at the recommended temperatures and protected from light and moisture. 2. Check Solution Age: Use freshly prepared solutions whenever possible. If using stored solutions, ensure they have not exceeded the recommended storage duration. 3. Perform Quality Control: If degradation is suspected, it is advisable to perform an analytical check of the compound's purity, for instance, using High-Performance Liquid Chromatography (HPLC). |
| Precipitation observed in the stock solution upon thawing. | The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture. | 1. Warm the Solution: Gently warm the solution to room temperature. A hot water bath or sonication can be used to aid dissolution.[13] 2. Use Fresh Solvent: Prepare new stock solutions using fresh, anhydrous DMSO.[4] |
| Discoloration of the solid compound or solution. | This could be an indication of oxidation or other forms of degradation. | Discard the discolored material and use a fresh, properly stored batch of this compound. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Reference |
| Solid (Powder) | -20°C | Long-term (≥ 4 years) | [3][14] |
| 0-4°C | Short-term (days to weeks) | [1] | |
| Solution in DMSO | -80°C | Up to 1 year | [4] |
| -20°C | Up to 1 month | [2][4] | |
| 4°C | Up to 2 weeks | [5] |
Experimental Protocols
Protocol 1: General Procedure for Preparing and Storing this compound Stock Solutions
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour to prevent condensation of moisture.[2][5]
-
Solvent Preparation: Use fresh, anhydrous DMSO to prepare the stock solution.
-
Dissolution: Prepare a stock solution of the desired concentration (e.g., 10 mM). If necessary, use a vortex mixer or sonication to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Protocol for Assessing the Stability of this compound
This protocol provides a general framework for researchers to assess the stability of this compound under their specific experimental conditions.
-
Sample Preparation: Prepare multiple identical samples of this compound solution at the desired concentration in the relevant experimental buffer or medium.
-
Stress Conditions: Expose the samples to various stress conditions that might be encountered during experiments, such as:
-
Temperature Stress: Incubate samples at different temperatures (e.g., 4°C, room temperature, 37°C) for varying durations.
-
pH Stress: Adjust the pH of the solution to acidic, neutral, and basic conditions.
-
Photostability: Expose samples to a controlled light source, following ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][15] A dark control sample wrapped in aluminum foil should be included for comparison.[1]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples at each time point to determine the remaining concentration and purity of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[16]
-
Data Evaluation: Compare the results from the stressed samples to a control sample stored under ideal conditions (e.g., -80°C, protected from light) to quantify the extent of degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for this compound stability testing.
References
- 1. Photostability Testing - Sampled [sampled.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. q1scientific.com [q1scientific.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound|929007-72-7|COA [dcchemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. geocities.ws [geocities.ws]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Study of the Oxidation of 4-Amino-2-(Cyclopropylamino)-6-(Methylthio)Pyrimidine-5-Carbonitrile | Semantic Scholar [semanticscholar.org]
- 12. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Photostability | SGS [sgs.com]
- 15. database.ich.org [database.ich.org]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to JNK Inhibitors: Bentamapimod (DB07268/AS602801) vs. SP600125
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent c-Jun N-terminal kinase (JNK) inhibitors: Bentamapimod (also known as AS602801 and referred to by the identifier DB07268 in some databases) and SP600125.[1][2][3] This document is intended to assist researchers in making informed decisions regarding the selection of a JNK inhibitor for their specific experimental needs.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of a wide array of cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation.[4][5] Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.[6] This guide focuses on two ATP-competitive inhibitors of JNK: the well-established research tool SP600125 and the clinically evaluated Bentamapimod.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for Bentamapimod and SP600125, providing a clear comparison of their potency, selectivity, and cellular effects.
Table 1: In Vitro Potency Against JNK Isoforms
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| Bentamapimod (AS602801) | 80[7][8] | 90[7][8] | 230[7][8] |
| SP600125 | 40[9] | 40[9] | 90[9] |
Table 2: Kinase Selectivity Profile
| Compound | Selectivity Notes |
| Bentamapimod (AS602801) | Selective for JNKs over a panel of 25 related kinases.[10] |
| SP600125 | >20-fold selectivity against a range of other kinases, including ERK2 and p38β.[11][12] However, it can inhibit other kinases like Aurora kinase A, FLT3, and TRKA with IC₅₀ values of 60 nM, 90 nM, and 70 nM, respectively.[9] It has also been reported to be a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1), independent of its JNK inhibition.[13] |
Table 3: Cellular Activity and In Vivo Efficacy
| Compound | Cellular Effects | In Vivo Models and Efficacy |
| Bentamapimod (AS602801) | Induces cell death in various cancer cell lines and inhibits the self-renewal of cancer stem cells.[7][8] Reduces the production of inflammatory cytokines.[8] | In a nude mouse xenograft model of endometriosis, 30 mg/kg of Bentamapimod resulted in a 29% regression of lesions.[3][14] In an autologous rat model of endometriosis, it caused a 48% regression of lesions.[3][14] |
| SP600125 | Inhibits the phosphorylation of c-Jun and the expression of inflammatory genes such as COX-2, IL-2, and TNF-α.[15][16] Blocks the activation and differentiation of primary human CD4 cells.[15][16] Can induce apoptosis and inhibit autophagy.[9] | In a mouse model of bladder cancer, SP600125 suppressed tumor progression and enhanced the efficacy of anti-PD-1 treatment.[17] In a murine model of wet age-related macular degeneration, intravitreal injection of a JNK inhibitor reduced choroidal neovascularization.[18] |
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway, highlighting the points of inhibition by JNK inhibitors. Stress stimuli, such as inflammatory cytokines and UV radiation, activate a cascade of kinases, ultimately leading to the phosphorylation and activation of JNK.[19] Activated JNK then translocates to the nucleus to phosphorylate transcription factors like c-Jun, regulating gene expression involved in various cellular responses.[20]
Caption: The JNK signaling cascade and point of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the design and execution of studies involving JNK inhibitors.
In Vitro JNK Kinase Assay (Radioactive)
This protocol is a generalized procedure for measuring the kinase activity of JNK using a radioactive ATP isotope.
1. Immunoprecipitation of JNK:
- Lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation.
- Incubate the supernatant with an anti-JNK antibody for 2-4 hours at 4°C with gentle rotation.
- Add Protein A/G agarose beads and continue the incubation for another 1-2 hours.
- Wash the immunoprecipitated beads three times with lysis buffer and once with kinase assay buffer.
2. Kinase Reaction:
- Resuspend the beads in kinase buffer containing the JNK substrate (e.g., recombinant c-Jun or ATF2), unlabeled ATP, and [γ-³²P]ATP.[21]
- Incubate the reaction mixture at 30°C for 20-30 minutes.[21]
- Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.[21]
3. Detection:
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Expose the membrane to X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.[21]
Cellular Assay for JNK Inhibition (Western Blot)
This protocol outlines a common method to assess the inhibitory effect of a compound on JNK signaling in a cellular context.
1. Cell Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Pre-treat the cells with the JNK inhibitor (e.g., Bentamapimod or SP600125) at various concentrations for 1-2 hours.[15]
- Stimulate the cells with a known JNK activator (e.g., anisomycin, UV-C, or TNF-α) for a predetermined time (e.g., 15-30 minutes).
2. Protein Extraction and Quantification:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. Western Blotting:
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalize the phospho-c-Jun signal to total c-Jun or a loading control like β-actin or GAPDH.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of a JNK inhibitor in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bentamapimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. abmole.com [abmole.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 6. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SP 600125 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 13. SP600125, a selective JNK inhibitor, is a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bentamapimod (JNK Inhibitor AS602801) Induces Regression of Endometriotic Lesions in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SP600125 | Cell Signaling Technology [cellsignal.com]
- 16. pnas.org [pnas.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pnas.org [pnas.org]
- 19. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of DB07268 (JNJ-38877605) and its Analogs as c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the c-Met inhibitor DB07268, also known as JNJ-38877605, and its analogs. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development efforts targeting the c-Met signaling pathway.
Introduction to this compound (JNJ-38877605)
This compound (JNJ-38877605) is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase[1]. The c-Met pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is implicated in the development and progression of various cancers[1]. JNJ-38877605 is an ATP-competitive inhibitor with a high degree of selectivity for c-Met[2]. However, its clinical development was halted due to species-specific renal toxicity observed in human trials, which was not predicted by preclinical studies in rats and dogs[3][4][5]. This toxicity was attributed to the formation of insoluble metabolites[3][4][5]. Despite its clinical setback, JNJ-38877605 and its analogs, particularly those with a quinoline scaffold, remain valuable tools for preclinical research into c-Met inhibition.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of JNJ-38877605 and a selection of its structural analogs and other noteworthy c-Met inhibitors.
Table 1: In Vitro c-Met Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| JNJ-38877605 | c-Met | 4 | Biochemical Kinase Assay | [2] |
| Analog 21b | c-Met | < 1.0 | Biochemical Kinase Assay | [6][7] |
| Analog 21c | c-Met | < 1.0 | Biochemical Kinase Assay | [6][7] |
| Analog 27a | c-Met | < 1.0 | Biochemical Kinase Assay | [6][7] |
| Crizotinib | c-Met | 8 | Biochemical Kinase Assay | |
| Cabozantinib | c-Met | 1.3 | Biochemical Kinase Assay | |
| Capmatinib | c-Met | 0.8 | Biochemical Kinase Assay | |
| Savolitinib | c-Met | 5 | Biochemical Kinase Assay |
Table 2: In Vitro Cellular Proliferation Inhibition
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| JNJ-38877605 | MKN-45 | Gastric Cancer (c-Met amplified) | - | - | [8] |
| JNJ-38877605 | GTL-16 | Gastric Cancer (c-Met amplified) | - | - | [8] |
| JNJ-38877605 | U-87 MG | Glioblastoma | - | - | [8] |
| Crizotinib | MKN-45 | Gastric Cancer (c-Met amplified) | < 200 | Cell Viability Assay | [3] |
| Crizotinib | SNU-5 | Gastric Cancer (c-Met amplified) | < 200 | Cell Viability Assay | [3] |
| Cabozantinib | H1 | Melanoma Brain Metastasis | ~5000 | Monolayer Cell Viability | [9] |
| Cabozantinib | H1 | Melanoma Brain Metastasis | ~200 | Tumorsphere Growth Assay | [9] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| JNJ-38877605 | MKN-45, GTL-16, SNU-5, Kato II | Gastric Cancer | MTD and lower doses | Significant regression (T/C < 42%) | [8] |
| JNJ-38877605 | U-87 MG | Glioblastoma | - | Regression | [8] |
| Analog 21b | NIH-3T3-TPR-Met | - | 100 mg/kg | 68-69% | [6][7] |
| Analog 21b | U-87 MG | Glioblastoma | 100 mg/kg | 68-69% | [6][7] |
| Crizotinib (PF-02341066) | Human GBM xenografts | Glioblastoma | - | Inhibited tumor growth | [7][10] |
| AMG 337 | TPR-MET xenografts | - | 0.3 mg/kg once daily | 100% GI | [11] |
| AMG 337 | TPR-MET xenografts | - | 1, 3, and 10 mg/kg once daily | Significant regression | [11] |
| CE-355621 | U87 MG | Glioblastoma | - | Significant inhibition of tumor growth | [2] |
Experimental Protocols
Biochemical c-Met Kinase Assay (LanthaScreen™ Assay)
This protocol is a representative example for determining the in vitro potency of inhibitors against the c-Met kinase.
Objective: To measure the IC50 value of a test compound against c-Met kinase.
Materials:
-
Recombinant c-Met kinase
-
LanthaScreen™ Tb-anti-pTyr (PY20) Antibody
-
Fluorescein-Poly-GT substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Test compound serially diluted in DMSO
-
384-well assay plates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Kinase Reaction: a. Prepare a 2X kinase/substrate solution in kinase buffer. b. Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at the apparent Km of ATP for c-Met. c. In a 384-well plate, add 2.5 µL of 4X test compound dilutions. d. Add 2.5 µL of 4X kinase solution. e. Initiate the reaction by adding 5 µL of 2X ATP/substrate solution. f. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Prepare a 2X detection solution containing EDTA and Tb-labeled antibody in TR-FRET dilution buffer. b. Add 10 µL of the 2X detection solution to each well to stop the kinase reaction. c. Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm). b. Calculate the emission ratio (520 nm / 495 nm). c. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of c-Met inhibitors on the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MKN-45)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. c. Incubate the plate for 72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and the point of inhibition by this compound and its analogs.
Experimental Workflow for In Vitro Efficacy Testing
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Unveiling JNK1's Role in Apoptosis: A Comparative Guide to DB07268 and JNK1 siRNA
For researchers, scientists, and drug development professionals, understanding the intricacies of cellular signaling pathways is paramount. The c-Jun N-terminal kinase 1 (JNK1) has emerged as a critical regulator of apoptosis, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of two key experimental tools used to probe JNK1's function: the small molecule inhibitor DB07268 and JNK1-specific small interfering RNA (siRNA). We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of studies targeting the JNK1 signaling pathway.
At a Glance: this compound vs. JNK1 siRNA
Both this compound and JNK1 siRNA are powerful tools for investigating the downstream consequences of JNK1 inhibition, frequently leading to the induction of apoptosis in cancer cell lines. While both methods aim to abrogate JNK1 activity, they operate through distinct mechanisms. This compound is a potent and selective ATP-competitive inhibitor of JNK1, demonstrating a high degree of specificity.[1][2][3] In contrast, JNK1 siRNA mediates the degradation of JNK1 messenger RNA (mRNA), thereby preventing the synthesis of the JNK1 protein.[4][5] The choice between these two approaches will depend on the specific experimental goals, desired duration of inhibition, and the cellular context under investigation.
Performance Comparison: Induction of Apoptosis
| Feature | This compound (JNK1 Inhibitor) | JNK1 siRNA (Gene Silencing) |
| Mechanism of Action | Potent and selective ATP-competitive inhibitor of JNK1 kinase activity.[1][2][3] | Post-transcriptional gene silencing by targeted degradation of JNK1 mRNA.[4][5] |
| Reported Biological Effects | Reduces combination-induced cell death and reactive oxygen species (ROS) generation.[6] Decreases activation of p53 and Bim.[6] | Induces apoptosis and cell death.[4] Downregulates anti-apoptotic proteins such as Bcl-2, XIAP, and survivin.[4] |
| Example Cell Lines | AML12 (mouse hepatocyte) cells in combination treatment studies.[7] | PC-3 (prostate cancer) cells, DU145 (prostate cancer) cells.[1][4] |
| Observed Apoptotic Rates | Significantly reduces cell death induced by co-treatment with other agents.[6] | In PC-3 cells, 96 hours post-transfection resulted in up to 54% apoptosis/cell death.[4] |
| Key Apoptotic Markers Affected | Reduction in phosphorylated p53.[6] | Cleavage of caspases (e.g., pro-caspase-3, -8, -9).[4] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for the use of this compound and JNK1 siRNA in apoptosis assays are provided below.
Protocol 1: Induction of Apoptosis using JNK1 Inhibitor this compound
1. Cell Culture and Seeding:
-
Culture the desired cell line (e.g., PC-3 prostate cancer cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
2. This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of treatment, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
3. Apoptosis Assessment by Western Blot:
-
Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, phospho-JNK, total JNK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
Protocol 2: JNK1 Silencing using siRNA and Apoptosis Analysis
1. Cell Seeding for Transfection:
-
The day before transfection, seed the target cells in 6-well plates in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
2. siRNA Transfection:
-
On the day of transfection, dilute JNK1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in a drop-wise manner.
-
Incubate the cells for 24-72 hours. The optimal time for gene silencing should be determined empirically.
3. Verification of JNK1 Knockdown:
-
After the incubation period, harvest a subset of the cells and perform Western blot analysis for total JNK1 protein to confirm successful knockdown.
4. Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining):
-
Harvest the cells by trypsinization, including any floating cells from the supernatant.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and the underlying biological processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: A flowchart illustrating the parallel experimental workflows for assessing apoptosis following either pharmacological inhibition of JNK1 with this compound or genetic silencing with JNK1 siRNA.
References
A Comparative Guide to DB07268 and JNK-IN-8 in Neuroprotection Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two c-Jun N-terminal kinase (JNK) inhibitors, DB07268 and JNK-IN-8, in the context of neuroprotection. This analysis is based on available preclinical data, highlighting the mechanisms of action and experimental outcomes for each compound.
Introduction
C-Jun N-terminal kinases (JNKs) are key signaling molecules implicated in neuronal apoptosis, neuroinflammation, and oxidative stress, making them attractive therapeutic targets for neurodegenerative diseases and acute brain injury.[1][2] This guide compares this compound, a potent and selective JNK1 inhibitor, with JNK-IN-8, a broader spectrum irreversible JNK inhibitor, to inform the selection of research tools and potential therapeutic candidates in neuroprotection studies.
At a Glance: Key Differences
| Feature | This compound | JNK-IN-8 |
| Primary Target | JNK1[3] | JNK1, JNK2, JNK3 (irreversible)[1] |
| Potency (IC50) | 9 nM for JNK1[3] | 4.67 nM for JNK1, 18.7 nM for JNK2, 0.98 nM for JNK3[1] |
| Mechanism | Selective ATP-competitive inhibitor | Covalent irreversible inhibitor[4] |
| Neuroprotection Data | Limited publicly available data | Studied in ischemic stroke models[5][6][7] |
| Key Findings | Reduces reactive oxygen species (ROS) and apoptosis in a non-neuronal context[8][9] | Suppresses neuroinflammation, reduces infarct volume, and improves neurological function post-ischemia[5][6] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and JNK-IN-8. A significant disparity in the extent of research, particularly in neuroprotection models, is evident.
Table 1: In Vitro Efficacy of this compound and JNK-IN-8
| Parameter | This compound | JNK-IN-8 | Reference |
| Target Inhibition | IC50 (JNK1): 9 nM | IC50 (JNK1): 4.67 nM, IC50 (JNK2): 18.7 nM, IC50 (JNK3): 0.98 nM | [1][3] |
| Other Kinase Inhibition | IC50 (CHK1): 0.82 µM, IC50 (PAK4): 5.5 µM, IC50 (AKT1): 15 µM, IC50 (ERK2): 25 µM | Binds to IRAK1, PIK3C3, PIP5K3, and PIP4K2C in live cells | [4][8] |
| Effect on Neuronal Cells | Data not available | Attenuates OGD-induced upregulation of TNF-α, IL-1β, and IL-6 in BV2 microglial cells | [6] |
| Effect on Non-Neuronal Cells | Reduces combination-induced cell death and ROS levels | Suppresses colony formation and cell viability in human triple-negative breast cancer organoids | [1][8][9] |
Table 2: In Vivo Neuroprotective Effects of JNK-IN-8 in a Rat Model of Ischemic Stroke
No in vivo neuroprotection data is currently available for this compound.
| Parameter | Vehicle Control | JNK-IN-8 Treated | % Improvement | Reference |
| Neurological Deficit Score (mNSS) | Higher deficit | Significantly lower deficit | Improvement in spatial learning and sensorimotor function | [5][6][7] |
| Foot-fault Test | More faults | Significantly fewer faults | Sensorimotor functional recovery | [5][6][7] |
| IL-1β Levels (pg/mg protein) | Increased post-MCAO | Significantly decreased | Anti-inflammatory effect | [6] |
| IL-6 Levels (pg/mg protein) | Increased post-MCAO | Significantly decreased | Anti-inflammatory effect | [6] |
| TNF-α Levels (pg/mg protein) | Increased post-MCAO | Significantly decreased | Anti-inflammatory effect | [6] |
| Microglia Activation | Increased | Significantly decreased | Suppression of neuroinflammation | [6] |
| p-JNK Levels | Increased post-MCAO | Significantly decreased | Target engagement | [6] |
| p-p65 (NF-κB) Levels | Increased post-MCAO | Significantly decreased | Downstream pathway inhibition | [6] |
Signaling Pathways
The neuroprotective effects of JNK inhibitors are primarily attributed to their ability to modulate downstream signaling cascades involved in inflammation and apoptosis.
JNK-IN-8 Signaling Pathway in Neuroprotection
JNK-IN-8 has been shown to exert its neuroprotective effects in ischemic stroke by inhibiting the JNK/NF-κB signaling pathway. This leads to a reduction in neuroinflammation.[5][6]
Postulated Signaling Pathway for this compound in Neuroprotection
While specific neuroprotection studies are lacking, as a JNK1 inhibitor, this compound would be expected to interfere with stress-induced apoptotic pathways. JNK1 activation by cellular stressors can lead to the phosphorylation of pro-apoptotic proteins.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats (for JNK-IN-8)
This widely used model mimics ischemic stroke.
-
Animal Model : Adult male Sprague-Dawley rats (200-250g) are used.[7]
-
Anesthesia : Anesthesia is induced and maintained throughout the surgical procedure.
-
Occlusion : The middle cerebral artery is occluded for a specific duration (e.g., 2 hours) by inserting a filament into the internal carotid artery.[10][11]
-
Reperfusion : The filament is withdrawn to allow blood flow to resume.
-
Drug Administration : JNK-IN-8 or a vehicle control is administered, often intraperitoneally, at the time of or shortly after reperfusion.[6]
-
Behavioral Testing : Neurological function is assessed at various time points (e.g., 24, 48, 72 hours) post-MCAO using standardized tests like the modified Neurological Severity Score (mNSS) and the foot-fault test.[5][6][7]
-
Histological and Molecular Analysis : At the study endpoint, brain tissue is collected for analysis of infarct volume (e.g., by TTC staining), protein levels of inflammatory markers (e.g., by ELISA or Western blot for TNF-α, IL-1β, IL-6), and pathway-specific proteins (e.g., p-JNK, p-p65).[6]
Experimental Workflow for tMCAO Study
Conclusion
JNK-IN-8 is a well-characterized JNK inhibitor with demonstrated neuroprotective efficacy in preclinical models of ischemic stroke. Its mechanism of action involves the suppression of neuroinflammation via the JNK/NF-κB pathway. In contrast, while this compound is a potent and selective JNK1 inhibitor, there is a notable lack of published data on its effects in neuroprotection models. The available information suggests a potential role in mitigating apoptosis and oxidative stress.
For researchers investigating the role of broad JNK inhibition in neuroinflammatory conditions like stroke, JNK-IN-8 represents a valuable tool with a solid foundation of in vivo data. This compound may be more suited for studies focused on dissecting the specific role of JNK1 in neuronal apoptosis and oxidative stress, although further research is required to validate its neuroprotective potential. The direct comparison of these two compounds in the same neuroprotection models would be a valuable future endeavor to delineate the therapeutic potential of selective versus broad-spectrum JNK inhibition.
References
- 1. stemcell.com [stemcell.com]
- 2. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK-IN-8, a c-Jun N-terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. c-Jun N-terminal kinase (JNK) and JNK interacting protein response in rat brain after transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
A Comparative Analysis of the JNK Inhibitors DB07268 and CC-930 for Researchers
For researchers and professionals in drug development, the selection of a suitable kinase inhibitor is a critical decision. This guide provides a detailed comparative analysis of two prominent c-Jun N-terminal kinase (JNK) inhibitors: DB07268 and CC-930 (Tanzisertib).
This publication objectively compares their performance based on available experimental data, outlines detailed experimental methodologies for key assays, and visualizes their role in relevant signaling pathways.
At a Glance: Key Biochemical Properties
| Property | This compound | CC-930 (Tanzisertib) |
| Primary Target(s) | JNK1 | JNK1, JNK2, JNK3 |
| Chemical Class | 4-anilinopyrimidine | Aminopurine |
| Reported Clinical Development | Preclinical | Phase 2 Clinical Trials |
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro inhibitory activities of this compound and CC-930 against JNK isoforms and a panel of other kinases. This data is crucial for assessing the potency and selectivity of each compound.
Table 1: Potency Against JNK Isoforms
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| This compound | 9[1] | Not Reported | Not Reported |
| CC-930 | 61[2][3] | 7[2][3] | 6[2][3] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Table 2: Selectivity Profile Against Other Kinases
| Compound | CHK1 IC₅₀ (µM) | PAK4 IC₅₀ (µM) | AKT1 IC₅₀ (µM) | ERK2 IC₅₀ (µM) | EGFR IC₅₀ (µM) | p38α IC₅₀ (µM) |
| This compound | 0.82[1] | 5.5[1] | 15[1] | 25[1] | Not Reported | Not Reported |
| CC-930 | Not Reported | Not Reported | Not Reported | 0.48[3] | 0.38[3] | 3.4[3] |
IC₅₀ values are in micromolar (µM). Higher values relative to the target kinase IC₅₀ indicate greater selectivity.
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for common assays used to characterize JNK inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a common method for determining the IC₅₀ of an inhibitor against a purified kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Procedure:
-
A kinase reaction is set up containing the purified JNK enzyme, a suitable substrate (e.g., a c-Jun fusion protein), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[4]
-
The inhibitor (this compound or CC-930) is added at various concentrations.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for ATP consumption.[5]
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[4][6]
-
The plate is incubated for 40 minutes at room temperature.[6]
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[4][6]
-
The luminescence is measured using a plate reader, and the IC₅₀ value is calculated from the dose-response curve.
Cell-Based JNK Inhibition Assay (Western Blot)
This protocol outlines a method to assess the ability of an inhibitor to block JNK signaling within a cellular context.
Principle: JNK activation in cells leads to the phosphorylation of its downstream target, c-Jun. An inhibitor's efficacy can be determined by measuring the reduction in phosphorylated c-Jun (p-c-Jun) levels.
Procedure:
-
Cells (e.g., human peripheral blood mononuclear cells - PBMCs) are cultured in appropriate media.
-
The cells are pre-incubated with varying concentrations of the JNK inhibitor (this compound or CC-930) for a specified time (e.g., 1-2 hours).
-
JNK signaling is stimulated with an appropriate agonist, such as anisomycin or a combination of phorbol-12-myristate-13-acetate (PMA) and phytohemagglutinin (PHA).[3]
-
Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for p-c-Jun and total c-Jun (as a loading control).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) system.
-
The band intensities are quantified to determine the extent of inhibition.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways in which JNK plays a role and where this compound and CC-930 exert their inhibitory effects.
Summary and Conclusion
This compound and CC-930 are both potent inhibitors of the JNK signaling pathway, with distinct selectivity profiles. This compound demonstrates high potency for JNK1, while CC-930 is a pan-JNK inhibitor with activity against JNK1, JNK2, and JNK3. The choice between these two inhibitors will largely depend on the specific research question. For studies focused specifically on the role of JNK1, this compound may be the more suitable tool. Conversely, for broader investigations into the effects of JNK inhibition, or where JNK2 or JNK3 are of particular interest, CC-930 would be a more appropriate choice.
CC-930 has undergone more extensive investigation, including clinical trials for conditions such as idiopathic pulmonary fibrosis (IPF), although one Phase 2 trial was terminated due to an unfavorable benefit/risk profile related to hepatic toxicity.[7] This highlights the importance of considering the potential for off-target effects and toxicity in translational research. The preclinical data for this compound is promising, but further in vivo and safety studies are required to fully understand its therapeutic potential.
Researchers should carefully consider the data presented in this guide, in conjunction with their specific experimental needs, to make an informed decision on the most appropriate JNK inhibitor for their studies.
References
Validating the Anti-inflammatory Potential of DB07268 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potent and selective JNK1 inhibitor, DB07268, against other known JNK inhibitors with demonstrated in vivo anti-inflammatory activity. While direct in vivo anti-inflammatory studies on this compound are not yet publicly available, its mechanism of action as a c-Jun N-terminal kinase (JNK) inhibitor allows for a robust comparison with functionally similar compounds. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways to aid in the design and interpretation of future in vivo studies for this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of JNK1, with an IC50 value of 9 nM.[1] The JNK signaling pathway is a critical component in cellular responses to stress, including inflammation, apoptosis, and cytokine production.[1] By inhibiting JNK, compounds like this compound have the potential to mitigate inflammatory responses, making them promising candidates for a range of inflammatory diseases.[2][3]
Comparative Analysis of JNK Inhibitors in an In Vivo Model of Inflammation
To contextualize the potential anti-inflammatory effects of this compound, we will compare it to two well-characterized JNK inhibitors, SP600125 and Tanzisertib (CC-930), in the context of a lipopolysaccharide (LPS)-induced inflammation model. This model is a standard and reproducible method for evaluating the efficacy of anti-inflammatory agents in vivo.[4]
Table 1: In Vitro Potency of JNK Inhibitors
| Compound | Target(s) | IC50 (nM) | Selectivity |
| This compound | JNK1 | 9 | >70-90 fold vs. CHK1, CK2, PLK [1] |
| SP600125 | JNK1/2/3 | JNK1: 40, JNK2: 40, JNK3: 90 | >20-fold vs. a range of other kinases[5] |
| Tanzisertib (CC-930) | JNK1/2/3 | JNK1: 61, JNK2: 7, JNK3: 6 | Selective against other MAP kinases[6][7] |
Table 2: In Vivo Efficacy of JNK Inhibitors in LPS-Induced Inflammation
| Compound | Animal Model | Dosing (Route) | Endpoint | Results |
| This compound | - | - | - | Data Not Available |
| SP600125 | Mouse | 15, 30 mg/kg (i.v.) | Serum TNF-α | Significant inhibition of TNF-α levels[4] |
| 30 mg/kg (p.o.) | Serum TNF-α | Significant inhibition of TNF-α expression[4] | ||
| Tanzisertib (CC-930) | Rat | 10, 30 mg/kg (p.o.) | Serum TNF-α | 23% and 77% decrease in TNF-α production, respectively[6][7][8] |
Experimental Protocols
A detailed methodology for a representative in vivo anti-inflammatory study is provided below. This protocol can serve as a template for evaluating the efficacy of this compound.
LPS-Induced Inflammation in Mice
Objective: To determine the effect of a test compound (e.g., this compound) on the production of the pro-inflammatory cytokine TNF-α in mice challenged with lipopolysaccharide (LPS).
Animals: Male CD-1 mice (or other suitable strain), 8-10 weeks old.
Materials:
-
Test compound (this compound)
-
Vehicle control (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[6]
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse TNF-α
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, positive control).
-
Dosing:
-
LPS Challenge: Inject all mice (except for a naive control group) with a standardized dose of LPS (e.g., 0.1-1 mg/kg) intraperitoneally (i.p.) or intravenously (i.v.).[4]
-
Blood Collection: At a specified time point post-LPS challenge (e.g., 90 minutes), collect blood samples via cardiac puncture or retro-orbital sinus.[4]
-
Serum Preparation: Allow blood to clot and then centrifuge to separate the serum.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the serum using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating anti-inflammatory compounds.
JNK Signaling Pathway in Inflammation.
In Vivo Anti-Inflammatory Experimental Workflow.
Conclusion
This compound is a potent and selective JNK1 inhibitor with a promising profile for the treatment of inflammatory conditions. Based on the comparative data from other JNK inhibitors, it is anticipated that this compound will demonstrate significant efficacy in in vivo models of inflammation, such as the LPS-induced TNF-α production model. The experimental protocol and workflow provided in this guide offer a robust framework for the preclinical validation of this compound's anti-inflammatory effects. Future studies should aim to establish a clear dose-response relationship and explore the efficacy of this compound in chronic inflammation models to further elucidate its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JNK inhibitors as anti-inflammatory and neuroprotective agents [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanzisertib | JNK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tanzisertib (CC-930) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications | JNK 抑制剂 | 美国InvivoChem [invivochem.cn]
DB07268: A Comparative Analysis of In Vitro Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the IC50 values of DB07268, a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1), across various kinase assays and a representative cell line. The data presented herein is intended to facilitate research and development efforts by offering a clear summary of the compound's in vitro activity and selectivity.
Data Presentation: IC50 Values of this compound
The inhibitory activity of this compound has been quantified against its primary target, JNK1, as well as a panel of other kinases to assess its selectivity. Additionally, its cytotoxic effect on a human cell line has been evaluated. The following tables summarize the available IC50 values.
Table 1: Kinase Inhibition Profile of this compound
| Target | IC50 Value |
| JNK1 | 9 nM [1][2][3] |
| CHK1 | 0.82 µM[1] |
| PAK4 | 5.5 µM[1] |
| AKT1 | 15 µM[1] |
| ERK2 | 25 µM[1] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | IC50 Value | Assay |
| HEK293 | > 30 µM[1] | CellTiter-Glo® Luminescent Cell Viability Assay[1] |
Note: A comprehensive comparison of this compound IC50 values across a broad range of cancer cell lines is limited due to the lack of publicly available data at this time.
Signaling Pathway
This compound primarily targets the JNK1 signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is involved in regulating a variety of cellular processes, including inflammation, apoptosis, and cell proliferation. The diagram below illustrates the canonical JNK signaling cascade.
Caption: A simplified diagram of the JNK signaling pathway, indicating the inhibitory action of this compound on JNK.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of an inhibitor. The following is a representative protocol for the CellTiter-Glo® Luminescent Cell Viability Assay, which was used to determine the cytotoxicity of this compound in HEK293 cells.[1]
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells to be tested (e.g., HEK293)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
Opaque-walled multiwell plates (e.g., 96-well)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of complete culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of the compound.
-
Include vehicle control wells (e.g., DMSO at the same final concentration as in the compound-treated wells).
-
Incubate the plate for the desired exposure time (e.g., 24 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable curve-fitting software.
-
References
A Comparative Analysis of DB07268 and JNK1 Genetic Knockout in Regulating Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the small molecule inhibitor DB07268 and the genetic knockout of c-Jun N-terminal kinase 1 (JNK1) in modulating key cellular signaling pathways. We will delve into their mechanisms of action, present supporting experimental data from various studies, and provide detailed experimental protocols for the cited experiments.
Introduction: Targeting the JNK1 Signaling Pathway
c-Jun N-terminal kinase 1 (JNK1) is a critical member of the mitogen-activated protein kinase (MAPK) family, playing a pivotal role in cellular responses to stress, inflammation, apoptosis, and proliferation. Its dysregulation has been implicated in a multitude of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Consequently, JNK1 has emerged as a significant therapeutic target. Two primary approaches to investigate and therapeutically target JNK1 are through pharmacological inhibition with small molecules like this compound and through genetic ablation via knockout models. This guide will compare the efficacy and experimental considerations of these two distinct methodologies.
Mechanism of Action
This compound: A Potent and Selective JNK1 Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets JNK1. It functions by competing with ATP for binding to the kinase domain of JNK1, thereby preventing the phosphorylation of its downstream substrates. This inhibition effectively blocks the propagation of the JNK1 signaling cascade.
JNK1 Genetic Knockout: Complete Ablation of Gene Function
A genetic knockout of JNK1 involves the targeted deletion of the Mapk8 gene, which encodes the JNK1 protein. This results in the complete absence of JNK1 protein and its function in the target organism or cell line. This approach provides a definitive model for studying the long-term consequences of JNK1 deficiency.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and JNK1 genetic knockout in various experimental contexts. It is important to note that the data for this compound and JNK1 knockout are derived from separate studies and are presented here for comparative purposes.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Kinase Selectivity (IC50) | Reference |
| IC50 for JNK1 | 9 nM | JNK1: 9 nM | [1][2] |
| CHK1: 820 nM | [3] | ||
| PAK4: 5,500 nM | [3] | ||
| AKT1: 15,000 nM | [3] | ||
| ERK2: 25,000 nM | [3] |
Table 2: Phenotypic Effects of JNK1 Genetic Knockout in Murine Models
| Model | Phenotype | Quantitative Change | Reference |
| Liver Fibrosis (CCl4 model) | Reduced Liver Fibrosis | Significant decrease in Sirius Red staining and collagen IA1 expression in Jnk1-/- mice compared to wild-type. | [4] |
| Liver Fibrosis (CDAA diet) | Reduced Liver Fibrosis and Inflammation | Marked reduction in Sirius red staining and α-SMA, collagen-α1(I), TIMP-1, and TGF-β mRNA levels in jnk1−/− mice compared to wild-type. | [5] |
| Inflammatory Arthritis | Protection from Arthritis | Reduced clinical score and histological signs of arthritis in JNK1-deficient mice. | [6] |
| Autoimmune Inflammation (EAE) | Dampened Neuroinflammation | JNK1-/- macrophages showed repressed TNF-α production and enhanced IL-10 production. | [7] |
| Apoptosis (UV-induced) | Partial Protection | Primary murine embryonic fibroblasts from Jnk1 knockout embryos are partially protected from UV-induced apoptosis. | [8] |
Experimental Protocols
In Vitro JNK1 Kinase Assay with this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JNK1.
Materials:
-
Recombinant JNK1 enzyme
-
ATP
-
JNK1 substrate (e.g., GST-c-Jun)
-
This compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the JNK1 enzyme, the substrate, and the kinase buffer.
-
Add the different concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Generation and Genotyping of JNK1 Knockout Mice
Objective: To create and identify mice with a targeted deletion of the Mapk8 gene.
Materials:
-
JNK1 targeting vector with a selection marker (e.g., neomycin resistance)
-
Embryonic stem (ES) cells
-
Blastocysts
-
PCR primers specific for the wild-type and knockout alleles
-
Taq polymerase and PCR reagents
-
Agarose gel electrophoresis equipment
Procedure:
-
ES Cell Targeting: Electroporate the JNK1 targeting vector into ES cells.
-
Selection: Select for correctly targeted ES cell clones using the appropriate selection marker (e.g., G418 for neomycin resistance).
-
Blastocyst Injection: Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.
-
Generation of Chimeras: Identify chimeric offspring (mice with cells from both the ES cells and the host blastocyst).
-
Germline Transmission: Breed the chimeric mice with wild-type mice to achieve germline transmission of the knockout allele.
-
Genotyping:
-
Isolate genomic DNA from tail biopsies.
-
Perform PCR using three primers: a forward primer common to both alleles, a reverse primer specific for the wild-type allele, and a reverse primer specific for the knockout allele.
-
Analyze the PCR products on an agarose gel to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) mice.[9]
-
TUNEL Assay for Apoptosis in JNK1 Knockout Tissues
Objective: To quantify apoptotic cells in tissue sections from JNK1 knockout and wild-type mice.
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol washes.[10]
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.[11]
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an enzymatic reaction to label the 3'-OH ends of fragmented DNA with a fluorescent molecule.[10]
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging and Quantification: Mount the slides and visualize them under a fluorescence microscope. Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.
Measurement of Inflammatory Cytokines in JNK1 Knockout Mice
Objective: To measure the levels of inflammatory cytokines in serum or tissue homogenates from JNK1 knockout and wild-type mice.
Materials:
-
Serum or tissue samples
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
Microplate reader
Procedure:
-
Sample Preparation: Collect blood and separate the serum, or homogenize tissue samples and clarify the lysate by centrifugation.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for each cytokine. This typically involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and measuring the resulting signal.
-
Quantification: Generate a standard curve using known concentrations of the recombinant cytokine and use it to determine the concentration of the cytokine in the samples.
Mandatory Visualizations
Caption: A simplified diagram of the JNK1 signaling pathway.
Caption: Comparison of this compound and JNK1 knockout mechanisms.
Discussion and Conclusion
Both the pharmacological inhibitor this compound and the genetic knockout of JNK1 serve as powerful tools to dissect the role of JNK1 in various biological processes.
This compound offers the advantage of temporal control, allowing for the inhibition of JNK1 at specific time points in an experiment. Its high potency and selectivity, as indicated by its low nanomolar IC50 for JNK1 and significantly higher IC50 values for other kinases, make it a valuable tool for acute studies. However, potential off-target effects, although minimized with selective inhibitors, and the complexities of in vivo pharmacokinetics and biodistribution need to be carefully considered when interpreting results.
JNK1 genetic knockout , on the other hand, provides a model of complete and lifelong absence of JNK1 function. This is invaluable for studying the developmental roles of JNK1 and the long-term consequences of its absence. However, this approach can be confounded by developmental compensation, where other signaling pathways may adapt to the absence of JNK1, potentially masking its primary functions.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Jnk1 in murine hepatic stellate cells is a crucial mediator of liver fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JNK1 from Hematopoietic Cells Mediates Progression from Hepatic Steatosis to Steatohepatitis and Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pnas.org [pnas.org]
- 8. 004319 - Jnk1 KO Strain Details [jax.org]
- 9. animal.nibn.go.jp [animal.nibn.go.jp]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. abbkine.com [abbkine.com]
A Comparative Guide to DB07268 and Other JNK Inhibitors for Researchers
For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of kinase inhibitors is paramount for designing more potent and selective therapeutics. This guide provides a detailed comparison of DB07268, a potent c-Jun N-terminal kinase (JNK) 1 inhibitor, with other relevant JNK inhibitors, supported by experimental data and detailed protocols.
This compound is a 4-anilinopyrimidine derivative identified as a potent and selective JNK1 inhibitor with an IC50 of 9 nM.[1][2] Its discovery and SAR studies have paved the way for the development of a new class of JNK inhibitors. This guide will delve into the SAR of related compounds, compare its efficacy with other known JNK inhibitors, and provide insights into the experimental procedures used for their evaluation.
Structure-Activity Relationship of 4-Anilinopyrimidine and Related Scaffolds
The SAR studies on 4-anilinopyrimidine and structurally similar scaffolds, such as 2-aminopyridopyrimidinones, have revealed key structural features essential for potent JNK inhibition. The core scaffold's interaction with the hinge region of the kinase's ATP-binding site is a critical determinant of inhibitory activity. Specifically, a hydrogen bond with the backbone amide of Met111 in the hinge region is a crucial interaction for 4-anilinopyrimidine-based inhibitors.[3]
Modifications at various positions of the pyrimidine and aniline rings have been explored to optimize potency and selectivity. The following table summarizes the SAR of a series of 2-aminopyridopyrimidinone derivatives, which share a similar pharmacophore with this compound, highlighting the impact of different substituents on JNK1 and JNK3 inhibition.[4]
| Compound | R Group | JNK1 IC50 (nM) | JNK3 IC50 (nM) |
| 1 | Cyclohexanol | 21 | 15 |
| 7 | Tetrahydro-2H-pyran | ~189 | ~135 |
| 8 | N-methylpiperidine | >10000 | >10000 |
| 17 | 4-ylpiperidine-amide | Moderate Inhibition | Moderate Inhibition |
| 18 | 4-ylpiperidine-urea | Potent Inhibition | Potent Inhibition |
| 19 | 4-ylpiperidine-urea | Potent Inhibition | Potent Inhibition |
Data adapted from Zheng K, et al. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-terminal Kinase (JNK) Inhibitors.[4]
The data indicates that a hydrogen bond donor in the R group is critical for potent JNK inhibition, as demonstrated by the high potency of compounds with cyclohexanol and urea moieties. The complete loss of activity with the N-methylpiperidine substitution further underscores this requirement.
Performance Comparison with Alternative JNK Inhibitors
This compound exhibits high potency for JNK1. To contextualize its performance, it is compared with two other widely used JNK inhibitors, SP600125 and JNK-IN-8.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| This compound | 9 | - | - | Selective for JNK1 |
| SP600125 | 40 | 40 | 90 | Pan-JNK inhibitor, ATP-competitive, reversible[5] |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | Pan-JNK inhibitor, irreversible[6] |
This compound demonstrates comparable, if not slightly better, potency for JNK1 as the pan-JNK inhibitor JNK-IN-8 and is more potent than SP600125 for this isoform. The selectivity profile of this compound for JNK1 makes it a valuable tool for studying the specific roles of this isoform.
Experimental Methodologies
A precise understanding of the experimental conditions is crucial for the interpretation and replication of SAR data. Below are detailed protocols for a typical in vitro kinase assay and an overview of the JNK signaling pathway.
In Vitro Kinase Assay Protocol (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly employed to determine the potency of kinase inhibitors. This homogeneous assay format is sensitive and robust.
-
Reagents and Materials:
-
Recombinant human JNK1 enzyme
-
Biotinylated c-Jun peptide substrate (or other suitable substrate like ATF2)
-
Europium (Eu)-labeled anti-phospho-c-Jun antibody (Donor)
-
Allophycocyanin (APC)-labeled streptavidin (Acceptor)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
-
Assay Procedure:
-
Add test compounds at various concentrations to the assay wells.
-
Add JNK1 enzyme and the biotinylated c-Jun substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (Eu-labeled antibody and APC-labeled streptavidin).
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
The ratio of the emission at 665 nm (APC) to 615 nm (Eu) is calculated.
-
IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Experimental Workflow for TR-FRET Kinase Assay
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/JNK signalling: a potential autophagy regulation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DB07268: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of DB07268, a potent JNK1 inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The information is compiled from safety data sheets and is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is imperative to prevent its release into the environment. The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed[1]. |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life[1]. |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects[1]. |
When handling this compound, appropriate personal protective equipment (PPE) must be worn. This includes safety goggles with side-shields, chemical-resistant gloves, and impervious clothing[1]. All handling should be performed in a well-ventilated area to avoid inhalation of dust or aerosols[1].
Storage and Handling
Proper storage is crucial to maintain the stability and integrity of this compound. The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1]. Recommended storage temperatures are -20°C for the powdered form and -80°C when in solvent[1].
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation[1]. Wearing full personal protective equipment, collect the spillage[1]. Care should be taken to avoid breathing vapors, mist, dust, or gas[1]. Spilled material should be contained and disposed of as hazardous waste. Keep the product away from drains, water courses, or the soil[1].
Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, it must not be disposed of in the sewer system or as regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-[[2-[(3-hydroxyphenyl)amino]-4-pyrimidinyl]amino]-benzamide" or "this compound," and a clear description of the contents.
-
Segregation: Store the hazardous waste container in a designated secondary containment area, segregated from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[1].
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company. The P501 precautionary statement specifies that contents and container must be disposed of at an approved waste disposal plant[1].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling DB07268
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE) and procedures for the safe handling and disposal of DB07268, a potent and selective JNK1 inhibitor.
This compound, with the chemical name 2-((2-((3-hydroxyphenyl)amino)pyrimidin-4-yl)amino)benzamide, is a research chemical that requires careful handling to mitigate potential health risks.[1][2][3] The following information outlines the necessary precautions, equipment, and procedures to ensure a safe laboratory environment.
Hazard Identification and Classification
According to the provided Safety Data Sheet (SDS), this compound is classified with the following hazards[4]:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.[4]
| PPE Category | Equipment Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from contamination. |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when dust/aerosol formation is likely. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.
| Aspect | Procedure |
| Handling | Avoid inhalation, contact with eyes and skin.[4] Avoid the formation of dust and aerosols.[4] Use only in well-ventilated areas.[4] Do not eat, drink, or smoke when using this product.[4] Wash skin thoroughly after handling.[4] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area.[4] Store at -20°C for long-term storage as a powder or -80°C in solvent.[4] Keep away from direct sunlight and sources of ignition.[4] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth.[4] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[4] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[4] Separate eyelids with fingers to ensure adequate flushing.[4] Promptly call a physician.[4] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of contents/container to an approved waste disposal plant.[4] |
| Contaminated Materials | All contaminated materials (e.g., gloves, lab coats, pipette tips) should be collected in a designated, sealed hazardous waste container for disposal by a licensed contractor. |
| Environmental Precautions | Avoid release to the environment.[4] Collect spillage.[4] Keep the product away from drains, water courses, or the soil.[4] |
Experimental Workflow: Preparation of a Stock Solution
The following provides a step-by-step protocol for the preparation of a stock solution of this compound, a common procedure in a research setting.
Caption: Workflow for the preparation of a this compound stock solution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
